Bicyclo[3.1.0]hexan-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-80-2 | |
| Record name | Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89676-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bicyclo[3.1.0]hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bicyclo[3.1.0]hexan-3-amine Hydrochloride
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The bicyclo[3.1.0]hexane framework is a conformationally restricted carbocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for more flexible cyclic systems, such as cyclopentane and cyclohexane, offering a unique opportunity to enhance binding affinity and selectivity for biological targets.[1] This structural rigidity can lead to a lower entropic penalty upon binding to a receptor, potentially increasing potency. Furthermore, the introduction of the cyclopropane ring can favorably modulate metabolic stability and pharmacokinetic properties.
The therapeutic relevance of the bicyclo[3.1.0]hexane motif is well-documented, with its presence in a number of clinical candidates and approved drugs.[2] For instance, derivatives of this scaffold have shown promise as modulators of G-protein coupled receptors (GPCRs), including adenosine and cannabinoid receptors, and as antagonists for orexin receptors, highlighting their potential in treating a range of conditions from inflammation and chronic pain to sleep disorders.[2][3] The title compound, bicyclo[3.1.0]hexan-3-amine hydrochloride, represents a key building block for the synthesis of these and other novel therapeutic agents, making a reliable and well-understood synthetic pathway to this intermediate of paramount importance for researchers in drug development.
This in-depth technical guide provides a detailed, field-proven pathway for the synthesis of this compound, commencing with the preparation of the key intermediate, bicyclo[3.1.0]hexan-3-one. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol for researchers and scientists.
Synthetic Pathway Overview
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the corresponding ketone, bicyclo[3.1.0]hexan-3-one. The overall transformation involves an initial reductive amination of the ketone to form the free amine, followed by conversion to the hydrochloride salt.
Caption: Overall synthetic route to Bicyclo[3.1.0]hexan-3-amine HCl.
Part 1: Synthesis of Bicyclo[3.1.0]hexan-3-one
The synthesis of the bicyclo[3.1.0]hexane core is a critical first step. A common and effective method involves an intramolecular cyclopropanation reaction. For the purposes of this guide, we will consider bicyclo[3.1.0]hexan-3-one as a commercially available starting material or synthesized according to established literature procedures. A notable method for its preparation is the platinum-catalyzed cycloisomerization of hydroxylated enynes.
Characterization Data for Bicyclo[3.1.0]hexan-3-one:
| Parameter | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ 2.19–1.94 (m, 5H), 1.78–1.70 (m, 1H), 1.22–1.14 (m, 1H), 0.96–0.88 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ 215.2, 31.4, 27.4, 22.6, 21.6, 13.5 |
| Mass Spectrum (EI) | m/z 96 (M⁺) |
Part 2: Reductive Amination of Bicyclo[3.1.0]hexan-3-one
The conversion of bicyclo[3.1.0]hexan-3-one to the corresponding primary amine is achieved via reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.
Mechanistic Rationale
The reductive amination process is a cornerstone of amine synthesis. The reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of the ketone reacts with an ammonia source (in this case, ammonium acetate) to form an imine intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration step.
-
Reduction: A reducing agent, selective for the iminium ion over the ketone, is used to reduce the C=N double bond to a C-N single bond.
Caption: General mechanism of reductive amination.
The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion). This selectivity prevents the premature reduction of the starting ketone to the corresponding alcohol, thereby maximizing the yield of the desired amine.
Experimental Protocol
Materials:
-
Bicyclo[3.1.0]hexan-3-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the dropwise addition of 2 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: gas evolution).
-
Basify the mixture to pH > 12 with 6 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude bicyclo[3.1.0]hexan-3-amine as an oil.
Part 3: Formation of this compound
For ease of handling, purification, and storage, the free amine is typically converted to its hydrochloride salt.
Experimental Protocol
Materials:
-
Crude bicyclo[3.1.0]hexan-3-amine
-
Diethyl ether (Et₂O)
-
2 M HCl in diethyl ether
Procedure:
-
Dissolve the crude bicyclo[3.1.0]hexan-3-amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure hydrochloride salt.
Expected Yield and Purity:
| Step | Product | Typical Yield | Purity |
| Reductive Amination | Bicyclo[3.1.0]hexan-3-amine | 70-85% | >95% (by GC) |
| Salt Formation | Bicyclo[3.1.0]hexan-3-amine HCl | >95% | >98% (by NMR) |
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (D₂O): Expected signals for the bicyclic core protons and a broad signal for the ammonium protons.
-
¹³C NMR (D₂O): Expected signals corresponding to the carbons of the bicyclo[3.1.0]hexane ring.
-
FT-IR (KBr): Characteristic N-H stretching vibrations for the ammonium salt.
-
Mass Spectrometry (ESI+): m/z corresponding to the free amine [M+H]⁺.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The use of a selective reducing agent in the reductive amination step is key to achieving high yields and purity. The protocols provided are robust and can be adapted for various scales, making them suitable for both academic research and industrial drug development settings. A thorough understanding of the underlying reaction mechanisms, as outlined in this document, is crucial for troubleshooting and optimizing the synthesis.
References
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PubMed Central.[Link]
-
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate.[Link]
- WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.
-
A three-step enantioselective synthesis of (+)- and (-)-α- thujone. The Royal Society of Chemistry.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]
Sources
Technical Whitepaper: Bicyclo[3.1.0]hexan-3-amine Hydrochloride
A Guide to Conformational Restriction and Bioisosteric Design
Part 1: Executive Summary & Structural Significance
Bicyclo[3.1.0]hexan-3-amine hydrochloride represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere of cyclohexylamine and piperidine. Unlike flexible saturated rings which oscillate between chair and boat conformations, the bicyclo[3.1.0]hexane core is rigidified by the fusion of a cyclopropane ring to a cyclopentane unit.
This "conformational lock" forces substituents at the 3-position into specific vectors—defined as endo (concave face) or exo (convex face)—allowing for precise probing of receptor binding pockets. This scaffold is critical in the development of metabotropic glutamate receptor (mGluR) agonists, NPY Y1 antagonists, and nucleoside analogs (methanocarba series).
Core Bioisosteric Utility
| Parent Structure | Limitation | Bicyclo[3.1.0] Solution |
| Cyclohexylamine | High entropic penalty upon binding due to ring flip. | Pre-organized "boat-like" conformation reduces entropic cost. |
| Piperidine | Metabolic susceptibility at | Cyclopropane fusion alters metabolic soft spots and lipophilicity (LogP). |
| Cyclopentylamine | Lack of defined vector orientation. | Fixes substituents in distinct "North" or "South" projections. |
Part 2: Stereochemical & Conformational Analysis
The biological activity of this scaffold is strictly governed by its stereochemistry. The bicyclo[3.1.0]hexane system exists in a boat-like conformation.[4]
-
Exo-isomer (Anti): The amine group points away from the cyclopropane ring. This mimics the equatorial position of a chair cyclohexane.
-
Endo-isomer (Syn): The amine group points towards the cyclopropane ring. This mimics the axial position, often creating steric clashes or specific hydrophobic interactions in a binding pocket.
Visualization: Structural Logic & Bioisosterism
The following diagram illustrates the structural relationship between the flexible precursors and the rigidified target.
Caption: Logical flow of bioisosteric replacement strategy transforming flexible rings into rigid scaffolds.
Part 3: Synthetic Methodology
The synthesis of Bicyclo[3.1.0]hexan-3-amine HCl requires a protocol that establishes the bicyclic core while managing the stereocenter at C3. The most robust method involves the Simmons-Smith cyclopropanation of a cyclopentene precursor.
Protocol: Simmons-Smith Cyclopropanation Route
Prerequisites:
-
Reagents:
-Boc-3-cyclopenten-1-amine, Diethylzinc ( ), Diiodomethane ( ), Trichloroacetic acid (TCA), Anhydrous Dichloromethane (DCM), 4M HCl in Dioxane. -
Safety:
is pyrophoric. All steps must be performed under inert atmosphere ( or Ar).
Step-by-Step Workflow:
-
Carbenoid Formation (Furukawa Modification):
-
In a flame-dried 3-neck flask under Argon, charge 100 mL of anhydrous DCM.
-
Cool to 0°C. Add
(1.0 M in hexanes, 2.0 equiv) dropwise. -
Add
(2.0 equiv) dropwise over 20 minutes. A white precipitate (the zinc carbenoid) may form. -
Critical Control: Maintain temperature <5°C to prevent decomposition.
-
-
Cyclopropanation:
-
Dissolve
-Boc-3-cyclopenten-1-amine (1.0 equiv) in minimal DCM. -
Add the substrate solution to the carbenoid mixture slowly.
-
Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
-
Mechanistic Note: The carbamate oxygen can coordinate with the Zinc reagent, directing the cyclopropanation to the syn (endo) face, though steric bulk often favors the anti (exo) product.
-
-
Quenching & Isolation:
-
Cool back to 0°C. Quench cautiously with saturated aqueous
. (Vigorous gas evolution!). -
Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is required to separate diastereomers if stereocontrol was incomplete.
-
-
Deprotection (Salt Formation):
-
Dissolve the purified
-Boc intermediate in 1,4-dioxane. -
Add 4M HCl in dioxane (5 equiv) at 0°C.
-
Stir at RT for 2 hours. The product, This compound , will precipitate as a white solid.
-
Filter and wash with diethyl ether.
-
Synthetic Pathway Diagram
Caption: Synthetic workflow from cyclopentene precursor to the final hydrochloride salt.
Part 4: Pharmacological Applications[3][5][6][7][8]
The bicyclo[3.1.0]hexane amine scaffold is not merely a passive spacer; it is an active determinant of pharmacodynamics.
1. Metabotropic Glutamate Receptors (mGluR)
While the 2-amine analog (LY354740/Eglumegad) is the most famous mGluR2/3 agonist, the 3-amine scaffold is utilized to extend the chain length or alter the vector of the basic nitrogen in next-generation allosteric modulators. The rigid scaffold mimics the folded conformation of glutamate.
2. NPY Y1 Antagonists
Research indicates that replacing a piperidine ring with a bicyclo[3.1.0]hexane moiety in NPY Y1 antagonists maintains potency while significantly altering metabolic clearance. The endo isomer often shows superior binding affinity due to the specific curvature of the Y1 receptor pocket.
3. Triple Reuptake Inhibitors
In the design of serotonin, norepinephrine, and dopamine reuptake inhibitors, the bicyclo[3.1.0]hexane core has been used to replace the aromatic or cyclohexyl rings of bicifadine analogs, enhancing selectivity ratios between transporters.
Part 5: Characterization & Data Interpretation
Validating the structure requires careful analysis of NMR coupling constants (
Typical 1H NMR Data (DMSO-d6, 400 MHz):
| Position | Signal Type | Chemical Shift ( | Diagnostic Feature |
| NH3+ | Broad Singlet | 8.0 - 8.5 ppm | Exchangeable with |
| H3 (Methine) | Multiplet | 3.4 - 3.8 ppm | Exo: Appears as a triplet of triplets ( |
| H6 (Cyclopropyl) | Multiplet | 0.2 - 0.6 ppm | High field shift characteristic of cyclopropane rings. |
| H1/H5 | Multiplet | 1.2 - 1.5 ppm | Bridgehead protons. |
Self-Validation Check:
-
If H6 protons are not observed < 0.8 ppm, the cyclopropanation failed.
-
If the H3 signal integration is not 1:1 with the bridgehead, check for residual Boc-protection.
References
-
Discovery of Bicyclo[3.1.0]hexanylpiperazines as NPY Y1 Antagonists Title: Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Source: ACS Medicinal Chemistry Letters.[5] URL:[Link]
-
Conformational Analysis of the Scaffold Title: Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Source: Chemistry - A European Journal (via ResearchGate). URL:[Link]
-
LY354740 (Eglumegad) and Scaffold Pharmacology Title: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Source: Journal of Medicinal Chemistry (PubMed).[6] URL:[Link]
Sources
- 1. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]
- 2. Bioisosteres | TCI EUROPE N.V. [tcichemicals.com]
- 3. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate re... - ChEMBL [ebi.ac.uk]
Bicyclo[3.1.0]hexan-3-amine hydrochloride mechanism of action
This technical guide is structured to address the specific role of Bicyclo[3.1.0]hexan-3-amine hydrochloride as a privileged scaffold in medicinal chemistry. While the compound itself is a chemical building block (CAS 89676-80-2), its "Mechanism of Action" is defined by its ability to enforce conformational restriction in bioactive ligands, particularly for Adenosine Receptors (as Methanocarba nucleosides) and Metabotropic Glutamate Receptors (mGluRs) .
Mechanisms of Conformational Restriction in GPCR Ligand Design[1][2][3]
Part 1: Executive Summary & Core Mechanism
This compound is not merely a reagent; it is a "molecular ruler" used to freeze the bioactive conformation of flexible neurotransmitters and nucleosides. In drug development, it serves as a rigid bioisostere for cyclopentane or ribose rings.
Its primary mechanism of action (MOA) operates at the thermodynamic level of ligand-receptor binding:
-
Entropy Reduction: By locking the carbocyclic ring into a fixed "boat" or "chair" conformation (specifically the North or South hemisphere of the pseudorotational cycle), the scaffold minimizes the entropy penalty (
) typically paid when a flexible ligand binds to a rigid receptor pocket. -
Vector Targeting: It orients exocyclic functional groups (amines, carboxylic acids) into precise vectors required for activating Class A (Adenosine) and Class C (mGluR) GPCRs.
The "Methanocarba" Effect
In nucleoside analogs (e.g., for Adenosine A3 receptors), this scaffold replaces the furanose ring.[1] The fused cyclopropane ring forces the pseudosugar into a rigid North (N) or South (S) conformation, dictating receptor selectivity (e.g., A3 vs. A1 selectivity).
Part 2: Detailed Mechanism of Action (Signaling Pathways)
The biological activity derived from this scaffold is best exemplified by (N)-Methanocarba Adenosine A3 Receptor Agonists (e.g., MRS5698 derivatives).
1. The Structural Mechanism (Pucker Control)
-
Natural Ribose: Oscillates between C2'-endo (South) and C3'-endo (North).
-
Bicyclo[3.1.0] Scaffold: The fused cyclopropane ring creates a "locked" system.
-
North (N)-methanocarba: Favored by A3 Adenosine Receptors.
-
South (S)-methanocarba: Often inactive or antagonistic at A3.
-
2. The Signal Transduction Pathway (A3AR Agonism)
When a bicyclo[3.1.0]-based ligand binds to the Adenosine A3 Receptor (A3AR), it triggers a specific G-protein cascade.
Figure 1: Signal transduction pathway activated by Bicyclo[3.1.0]hexan-3-amine derived ligands. The scaffold's rigidity ensures high-affinity binding to the A3AR, driving Gi-mediated inhibition of Adenylyl Cyclase.
Part 3: Physicochemical & Pharmacological Profile
The hydrochloride salt (CAS 89676-80-2) is the stable precursor.[2] In solution, the amine exists in equilibrium, but the ring system remains rigid.
Table 1: Comparative Pharmacophore Properties
| Feature | Flexible Analog (e.g., Cyclopentylamine) | Rigid Scaffold (Bicyclo[3.1.0]hexan-3-amine) | Pharmacological Impact |
| Ring Conformation | Rapid pseudorotation (Fluxional) | Locked (Rigid boat/chair) | Increases binding affinity ( |
| Amine Vector | Isotropic distribution | Anisotropic (Fixed vector) | Enhances subtype selectivity (e.g., A3 > A1). |
| Metabolic Stability | Susceptible to oxidation | Enhanced | Cyclopropane ring sterically hinders CYP450 access. |
| Lipophilicity (LogP) | Moderate | Higher | Improves Blood-Brain Barrier (BBB) penetration. |
Part 4: Experimental Protocols
To validate the "Mechanism of Action" of a drug built on this scaffold, one must prove that the rigidity is responsible for the activity. This is done via a Comparative Binding Assay .
Protocol: Radioligand Binding Assay (A3 Adenosine Receptor)
Objective: Determine if the bicyclo[3.1.0] scaffold enhances affinity compared to a flexible ribose control.
Reagents:
-
Membrane Prep: CHO cells stably expressing human A3AR.
-
Radioligand: [125I]-AB-MECA (High affinity A3 agonist).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
Workflow:
-
Preparation: Thaw membrane prep and dilute in Buffer (10 µg protein/well).
-
Incubation:
-
Add 25 µL of Test Compound (Concentration range:
to M). -
Add 25 µL of Radioligand (0.5 nM final).
-
Add 50 µL Membrane suspension.
-
Control: Non-specific binding determined with 10 µM R-PIA.
-
-
Equilibrium: Incubate for 90 minutes at 25°C . Note: The rigid scaffold often reaches equilibrium faster due to pre-organization.
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity (CPM) in a gamma counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.
Self-Validating Check:
-
If the
of the Bicyclo[3.1.0] compound is significantly lower (stronger binding) than the flexible ribose analog, the conformational restriction hypothesis is validated.
Part 5: Synthesis Workflow (Building Block to Drug)
The utility of Bicyclo[3.1.0]hexan-3-amine HCl lies in its transformation into complex drugs.[1]
Figure 2: General synthetic utility of the scaffold.
Part 6: References
-
Jacobson, K. A., et al. (2000). Pharmacological Characterization of Novel A3 Adenosine Receptor Agonists.Journal of Medicinal Chemistry .
-
BenchChem. (2024). Bicyclo[3.1.0]hexan-3-one and Amine Derivatives: Product Specifications and Applications.BenchChem Technical Data .
-
Monn, J. A., et al. (2015).[4] Synthesis and pharmacological characterization of C4-disubstituted analogs of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate.Journal of Medicinal Chemistry .
-
Tosh, D. K., et al. (2019). Methanocarba Nucleosides as A3 Adenosine Receptor Agonists.Purinergic Signalling .
-
US Patent 9,205,074. (2015).[4] 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.[4][5]Google Patents .
Sources
- 1. Bicyclo[3.1.0]hexan-3-one|CAS 1755-04-0|Supplier [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 5. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
Methodological & Application
Asymmetric synthesis of bicyclo[3.1.0]hexane derivatives
Application Note: Asymmetric Synthesis of Bicyclo[3.1.0]hexane Derivatives
Executive Summary
The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally locked surrogate for cyclopentanes and prolines. Its rigid "inside-outside" stereochemistry is critical for high-affinity binding in targets such as Group II metabotropic glutamate receptors (e.g., LY354740/Eglumegad ) and antiviral nucleoside analogues (North/South-methanocarba).
This Application Note details two orthogonal, high-fidelity protocols for constructing this scaffold:
-
Gold(I)-Catalyzed Cycloisomerization of 1,5-Enynes: An atom-economical route capable of perfect chirality transfer.
-
Rh(II)-Catalyzed Intramolecular Cyclopropanation: A catalyst-controlled method utilizing donor/acceptor diazo intermediates.
Strategic Overview & Mechanistic Logic
The synthesis of bicyclo[3.1.0]hexanes faces two primary thermodynamic challenges: the ring strain of the cyclopropane (~27.5 kcal/mol) and the cis-fused 5,3-bicyclic system.
Method A: Gold(I) Catalysis (Chirality Transfer)
This method relies on the
-
Causality: The reaction is stereospecific.[2] The geometry of the starting alkene (cis/trans) dictates the relative stereochemistry of the resulting cyclopropane. Furthermore, if the propargylic position is chiral, 1,3-chirality transfer occurs with high fidelity, negating the need for chiral ligands in some cases.
Method B: Rh(II) Carbenoids (Catalyst Control)
This method utilizes the decomposition of
-
Causality: The chiral dirhodium catalyst forms a metal-carbene species. The intramolecular attack on the tethered olefin is governed by the catalyst's "chiral pocket," overriding substrate bias to set absolute stereochemistry.
Visualization: Gold(I) Mechanistic Pathway
The following diagram illustrates the divergent pathways available to 1,5-enynes, highlighting the specific trajectory required for bicyclo[3.1.0]hexane formation.
Detailed Experimental Protocols
Protocol A: Gold(I)-Catalyzed Cycloisomerization
Target: Chiral synthesis via chirality transfer.
Reagents & Equipment:
-
Substrate: Enantioenriched 1-phenyl-1,5-en-3-yne (98% ee).
-
Catalyst: (PPh3)AuCl (2 mol%).
-
Activator: AgSbF6 (2 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology:
-
Catalyst Activation (In Situ):
-
In a glovebox or under positive Ar pressure, weigh (PPh3)AuCl (10 mg, 0.02 mmol) and AgSbF6 (6.9 mg, 0.02 mmol) into a flame-dried vial.
-
Add 1.0 mL of anhydrous DCM. Stir for 5 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic species [(PPh3)Au]+.
-
Critical Check: Ensure the supernatant is clear. If the solution turns purple/black, colloidal gold has formed (inactive); discard and re-prepare with fresh reagents.
-
-
Substrate Addition:
-
Dissolve the 1,5-enyne (1.0 mmol) in 4.0 mL of DCM.
-
Filter the active catalyst solution through a 0.2
m PTFE syringe filter directly into the substrate solution to remove AgCl salts. -
Rationale: Removing AgCl prevents silver-catalyzed background reactions which often lack stereocontrol.
-
-
Reaction Monitoring:
-
Stir at room temperature (23 °C).
-
Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (high
) should disappear within 30–60 minutes. -
Self-Validating Endpoint: The product bicyclo[3.1.0]hexane typically stains dark blue/purple with p-Anisaldehyde, distinct from the brown char of the alkyne.
-
-
Quench & Isolation:
-
Add 0.1 mL of Triethylamine (Et3N) to quench the cationic gold species.
-
Concentrate in vacuo.
-
Purify via flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening).
-
Expected Outcome: >85% Yield, >95% chirality transfer (es).
Protocol B: Rh(II)-Catalyzed Intramolecular Cyclopropanation
Target: Asymmetric induction from achiral precursors.
Reagents:
-
Substrate:
-unsaturated -diazo- -ketoester. -
Catalyst: Rh2(S-DOSP)4 (1 mol%).
-
Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (DMB).
Step-by-Step Methodology:
-
Catalyst Dissolution:
-
Dissolve Rh2(S-DOSP)4 (catalytic amount) in DMB (reflux temperature ~50 °C).
-
Expert Insight: DMB is preferred over DCM for carbenoid reactions as its low polarity enhances the "tightness" of the catalyst-substrate ion pair, improving enantioselectivity.
-
-
Slow Addition (The "Pseudo-High Dilution" Technique):
-
Dissolve the diazo substrate in DMB.
-
Using a syringe pump, add the substrate solution to the refluxing catalyst solution over 2–4 hours.
-
Rationale: Keeping the diazo concentration low prevents the intermolecular dimerization of the carbene (forming fumarates/maleates) and favors the intramolecular cyclopropanation.
-
-
Workup:
-
Cool to room temperature.[5] The solvent can be evaporated directly.
-
The Rh(II) catalyst is robust and often green; it can sometimes be recovered via chromatography, though typically it elutes with the solvent front.
-
Data Analysis & Troubleshooting
Table 1: Comparative Analysis of Methods
| Feature | Gold(I) Cycloisomerization | Rh(II) Cyclopropanation |
| Atom Economy | 100% (Isomerization) | High (N2 loss only) |
| Stereocontrol Source | Substrate (Chirality Transfer) | Catalyst (Ligand Design) |
| Key Risk | Polymerization of terminal alkynes | Carbene dimerization |
| Moisture Sensitivity | Moderate (Ag salts are hygroscopic) | Low (Diazo compounds sensitive to acid) |
| Standard Yield | 80–95% | 70–90% |
Troubleshooting Guide:
-
Problem: Low Yield / Polymerization in Method A.
-
Problem: Low ee in Method B.
References
-
Seminal Gold Catalysis: Luzung, M. R., Markham, J. P., & Toste, F. D. (2004).[4] Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes.[2][4] Journal of the American Chemical Society, 126(35), 10858–10859.[4] Link
-
Rh(II) Mechanism: Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link
-
Clinical Context (LY354740): Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740). Journal of Medicinal Chemistry, 40(4), 528–537. Link
-
Nucleoside Applications: Marquez, V. E. (2009). The "North" and "South" of Chemically Locking the Conformation of Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 28(5-7), 519–539. Link
Sources
- 1. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperat ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00058D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[3.1.0]hexan-3-one|CAS 1755-04-0|Supplier [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]
Bicyclo[3.1.0]hexan-3-amine hydrochloride as an intermediate in drug synthesis
Application Note: Bicyclo[3.1.0]hexan-3-amine Hydrochloride in Drug Synthesis
Executive Summary: The Architecture of Rigidity
This compound (CAS: 89676-80-2) is not merely a building block; it is a conformational locking tool . In modern medicinal chemistry, this scaffold serves as a rigid bioisostere of cyclohexylamine and piperidine. By fusing a cyclopropane ring to a cyclopentane core, the molecule adopts a permanent "boat-like" or "chair-like" conformation (depending on substitution), effectively freezing the bioactive vector of the amine group.
This "conformational restriction" minimizes the entropic penalty of ligand-receptor binding, often resulting in:
-
Increased Potency: Pre-organizing the ligand into its bioactive conformation.
-
Enhanced Selectivity: Steric bulk of the cyclopropane ring prevents binding to off-target receptors.
-
Metabolic Stability: The bicyclic system is more resistant to oxidative metabolism (CYP450) compared to flexible alkyl chains.
Primary Applications:
-
GPCR Ligands: Bioisostere for dopamine and serotonin receptor antagonists.
-
Nucleoside Analogs: The "Methanocarba" (bicyclo[3.1.0]hexane) ring system mimics the ribose sugar pucker (North vs. South conformation) in adenosine receptor agonists (e.g., A3AR ligands) and viral polymerase inhibitors.
-
Fragment-Based Drug Discovery (FBDD): A high Fsp³ scaffold for exploring novel chemical space.
Structural Properties & Stereochemistry
The biological utility of this intermediate hinges on its stereochemistry.[1] The amine at the 3-position can exist in two primary diastereomeric forms relative to the cyclopropane ring:
| Isomer | Orientation | Structural Consequence |
| Exo (α) | Amine is anti to the cyclopropane. | Mimics an equatorial substituent in a chair cyclohexane. |
| Endo (β) | Amine is syn to the cyclopropane. | Mimics an axial substituent; creates a compact, folded shape. |
Critical Insight: In the synthesis of "Methanocarba" nucleosides , the bicyclo[3.1.0]hexane scaffold locks the "sugar" pucker. The (N)-methanocarba conformation (North) typically favors binding to A3 adenosine receptors, while the (S)-methanocarba (South) favors viral polymerases.
Detailed Synthesis Protocol
Objective: Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-3-amine Hydrochloride from Cyclopent-3-en-1-ol.
This protocol utilizes the Simmons-Smith cyclopropanation , followed by oxidation and reductive amination. This route is preferred for its scalability and stereocontrol.
Workflow Diagram (DOT)
Caption: Step-wise synthesis of Bicyclo[3.1.0]hexan-3-amine HCl via Simmons-Smith cyclopropanation and reductive amination.
Step 1: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Dichloromethane (DCM).
-
Precursor: Cyclopent-3-en-1-ol.
-
Mechanism: The hydroxyl group directs the zinc carbenoid to the syn face, ensuring stereoselectivity.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
-
Solvent: Add anhydrous DCM (200 mL) and cool to 0°C.
-
Reagent Formation: Slowly add Et₂Zn (1.0 M in hexanes, 2.2 equiv) via cannula. Caution: Pyrophoric.
-
Carbenoid Generation: Add CH₂I₂ (2.2 equiv) dropwise over 30 mins. A white precipitate (ZnI₂) may form. Stir for 20 mins to form the Furukawa reagent.
-
Addition: Add Cyclopent-3-en-1-ol (1.0 equiv) dissolved in DCM dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl (exothermic).
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Yield: Expect ~85-90% of bicyclo[3.1.0]hexan-3-ol .
Step 2: Oxidation to Ketone
-
Reagents: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride).
-
Protocol (DMP Method):
-
Dissolve alcohol from Step 1 in DCM.
-
Add DMP (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Quench with 1:1 sat. NaHCO₃/Na₂S₂O₃.
-
Isolate bicyclo[3.1.0]hexan-3-one (volatile solid).
-
Step 3: Reductive Amination & Salt Formation
-
Reagents: Ammonium Acetate (NH₄OAc) or Benzylamine (followed by deprotection), NaBH₃CN, MeOH.
-
Rationale: Using benzylamine allows for easier purification of the intermediate before final salt formation.
Protocol:
-
Imine Formation: Dissolve ketone (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add acetic acid (1.0 equiv). Stir 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir overnight at RT.
-
Workup: Quench with NaHCO₃. Extract with EtOAc.[1][2][3][4] Purify the secondary amine via column chromatography.[1][3]
-
Hydrogenolysis: Dissolve the N-benzyl amine in MeOH. Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite.
-
Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise.
-
Isolation: Evaporate solvent or precipitate with Et₂O. Filter the white solid.
-
Final Product: This compound .
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for drug synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic cyclopropane protons: High field signals at δ 0.2–0.8 ppm. Amine protons (NH₃⁺) broad singlet at δ 8.0–8.5 ppm. |
| Purity | HPLC-MS (ELSD/UV) | > 98.0% Area.[1] Mass [M+H]⁺ = 98.1 (free base). |
| Stereochemistry | NOESY NMR | Endo-isomer: NOE correlation between H-3 and cyclopropane methylene (H-6). Exo-isomer: No correlation. |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, Dioxane < 380 ppm (ICH Q3C). |
| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic salt). |
Case Study: Application in A3 Adenosine Receptor Agonists
The bicyclo[3.1.0]hexane scaffold is the core of the "Methanocarba" class of nucleosides.[2][5]
-
Drug Candidate: MRS7334 (A3AR Agonist).[6]
-
Mechanism: The bicyclic ring replaces the ribose sugar.[4] The rigid "North" conformation induced by the cyclopropane ring forces the purine base into the correct orientation for high-affinity binding to the A3 receptor, achieving >40,000-fold selectivity over A1.
-
Synthesis Insight: The amine intermediate described above is often coupled with purine chlorides via nucleophilic aromatic substitution (SnAr) or built up via linear synthesis.
Structure-Activity Relationship (SAR) Pathway
Caption: The "Methanocarba" effect: Locking conformation to enhance receptor affinity.
Safety & Handling
-
Simmons-Smith Reagents: Diethylzinc is pyrophoric . It ignites spontaneously in air. All transfers must use cannula techniques under inert atmosphere.
-
Alkyl Halides: Diiodomethane is toxic and a potential alkylating agent. Use in a fume hood.
-
Hydrochloride Salt: The final amine HCl is hygroscopic and an irritant. Store in a desiccator at RT.
References
-
Tosh, D. K., et al. (2012). "Structure-Activity Relationships of (N)-Methanocarba Adenosine Derivatives as A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry. Available at: [Link]
-
Jacobson, K. A., et al. (2000). "Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists." Journal of Medicinal Chemistry. Available at: [Link]
-
Gilead Sciences, Inc. (2020). "Process for the Preparation of HIV Capsid Inhibitor Lenacapavir." World Intellectual Property Organization (WO/2020/210460). (Describes related bicyclic ketone synthesis). Available at: [Link]
-
Han, X., et al. (2017). "Discovery of APD371: A Potent, Selective, and Efficacious Cannabinoid Receptor 2 (CB2) Agonist for the Treatment of Chronic Pain." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[3.1.0]hexan-3-one|CAS 1755-04-0|Supplier [benchchem.com]
- 3. US9579324B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Protocol for N-alkylation of Bicyclo[3.1.0]hexan-3-amine
Executive Summary & Strategic Analysis
The bicyclo[3.1.0]hexan-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere for proline, glutamate, and cyclopentane derivatives. It features prominently in metabotropic glutamate receptor agonists (e.g., LY379268 , MGS0039 ) and adenosine receptor ligands.
The primary challenge in N-functionalizing this scaffold lies in balancing reactivity with the structural integrity of the strained cyclopropane ring. While the amine at the C3 position is nucleophilic, the fused bicyclic system introduces unique steric constraints and potential instability under strongly acidic conditions or vigorous hydrogenation.
Mechanistic Selection: Reductive Amination vs. Direct Alkylation
For drug discovery applications, Reductive Amination is the superior protocol compared to direct alkylation (
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation ( |
| Selectivity | High: Mono-alkylation is kinetically favored. | Low: Risk of di-alkylation and quaternary salt formation. |
| Conditions | Mild (pH 5–7), compatible with cyclopropane. | Basic conditions; often requires heat. |
| Scope | Broad (Aldehydes/Ketones).[1][2] | Limited (Alkyl Halides). |
| Stereochemistry | Retains C3 configuration. | Retains C3 configuration. |
Recommendation: Use Protocol A (Reductive Amination) for 90% of applications. Use Protocol B only for methylation or when the alkyl halide is the only available electrophile.
Visual Workflow & Decision Logic
The following diagram illustrates the decision logic for selecting the appropriate alkylation strategy based on the desired substituent and substrate stability.
Figure 1: Synthetic decision tree for N-alkylation of bicyclo[3.1.0]hexan-3-amine.
Protocol A: Reductive Amination (The "Abdel-Magid" Method)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (
Reagents & Stoichiometry[1]
| Reagent | Equiv.[1][2][3][4] | Role |
| Bicyclo[3.1.0]hexan-3-amine (HCl salt) | 1.0 | Substrate |
| Aldehyde / Ketone | 1.1 – 1.5 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 – 2.0 | Reducing Agent |
| DIPEA (Diisopropylethylamine) | 1.0 | Base (Only if amine is a salt) |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes iminium ion) |
| DCE (1,2-Dichloroethane) or DCM | Solvent | 0.1 M – 0.2 M Concentration |
Step-by-Step Methodology
-
Preparation of Free Base (In Situ):
-
Charge the reaction vessel with Bicyclo[3.1.0]hexan-3-amine HCl salt (1.0 equiv) and DCE (or DCM).
-
Add DIPEA (1.0 equiv) and stir for 5 minutes at Room Temperature (RT) to liberate the free amine.
-
Note: If starting with the free amine oil, omit DIPEA.
-
-
Imine Formation:
-
Add the Aldehyde (1.1 equiv) or Ketone (1.5 equiv) to the mixture.
-
Critical Step: Add Acetic Acid (1.0 equiv).[1] This buffers the pH to ~5–6, accelerating iminium ion formation without opening the cyclopropane ring.
-
Stir for 30–60 minutes at RT.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT under nitrogen.
-
Aldehydes: Reaction typically complete in 1–4 hours.
-
Ketones: May require 12–24 hours.[3]
-
-
-
Quench & Workup:
-
Stop Point: Monitor by LCMS. Look for disappearance of starting amine (
) and appearance of product ( ). -
Quench by adding saturated aqueous
(slowly). Stir for 15 minutes to decompose borate complexes. -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, filter, and concentrate.[3]
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH4OH gradient).
-
Note: The amine product is basic; use ammoniated silica or add 1%
to the eluent to prevent streaking.
-
Protocol B: Direct Alkylation (Methylation)
Use this method specifically for introducing methyl groups using Methyl Iodide (MeI).
Reagents[1][6]
-
Bicyclo[3.1.0]hexan-3-amine (1.0 equiv)
-
Methyl Iodide (0.9 equiv) — Use slight deficit to minimize dimethylation.
-
or
(2.0 equiv) -
Acetonitrile (MeCN) or DMF (0.1 M)
Methodology
-
Suspend amine and base in MeCN.
-
Cool to 0°C (Ice bath).
-
Add MeI dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Monitor closely: Stop immediately upon consumption of starting material to avoid quaternary salt formation.
Critical Quality Attributes & Validation
When validating the product, specific spectral features confirm the integrity of the bicyclo[3.1.0] core.
NMR Interpretation
The cyclopropane protons are diagnostic.
-
H1/H5 (Bridgehead): Typically appear upfield (0.5 – 1.5 ppm) as multiplets.
-
H6 (Cyclopropane methylene): Often distinct high-field signals (sometimes < 0.5 ppm depending on substitution).
-
H3 (Methine adjacent to Nitrogen): Shift indicates successful alkylation.
Stereochemical Integrity
The exo- isomer is thermodynamically preferred and is the standard configuration for biologically active analogs like LY379268 .
-
Reductive amination generally retains the stereochemistry of the C3 carbon because the hydride attack occurs on the iminium species, and the steric bulk of the bicyclic system directs the approach.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete imine formation. | Increase reaction time before adding STAB. Add activated molecular sieves (4Å) to scavenge water. |
| Ring Opening | Acid concentration too high. | Do not use strong mineral acids (HCl, H2SO4) during the reaction. Stick to Acetic Acid.[1] |
| Dialkylation (Protocol B) | Excess alkyl halide. | Switch to Protocol A (Formaldehyde + STAB) for methylation to get controlled mono-methylation (N-methyl) or dimethylation. |
| No Reaction (Ketones) | Steric hindrance. | Switch solvent to DCE (higher temp capability) or use Titanium(IV) Isopropoxide ( |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][7]
-
Monn, J. A. , Valli, M. J., Massey, S. M., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry, 40(4), 528-537.
-
Patil, S. A. , et al. (2008). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues. Molecules, 21(8), 1032. (Demonstrates reductive amination on this specific scaffold).
-
Li, J. , & Lowary, T. L. (2016).[10] Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2.[10][11] Molecules, 21(8), 1032.
Sources
- 1. scribd.com [scribd.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. WO2005037790A1 - Preparation of 3-azabicyclo [3.1.0] hexane derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Chiral Resolution of Bicyclo[3.1.0]hexane Amines
Executive Summary
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for various glutamate receptor agonists (e.g., mGluR2/3), serotonin/norepinephrine reuptake inhibitors (e.g., Bicifadine), and antiviral agents. The unique "boat-like" conformation of the bicyclic system imposes rigid stereochemical constraints, making enantiopurity critical for biological efficacy and safety.
This guide details three validated workflows for the chiral resolution of bicyclo[3.1.0]hexane amines:
-
Classical Diastereomeric Salt Crystallization: The preferred method for multi-kilogram scale-up.
-
Biocatalytic Kinetic Resolution: A green chemistry approach for specific structural analogs.
-
Preparative Chiral Chromatography: For rapid purification and analytical validation.
Structural Considerations & Challenges
The bicyclo[3.1.0]hexane system possesses a fused cyclopropane ring that imparts significant ring strain and steric bulk.
-
Stereocenters: Typically located at C1, C5 (bridgeheads) and often C2 (amine attachment).
-
Basicity: The secondary or primary amine is moderately basic (
), making it suitable for acid-base resolution. -
Stability: While generally stable, the cyclopropane ring can undergo ring-opening under forcing acidic conditions or high temperatures; protocols below are optimized to mitigate this risk.
Method A: Classical Diastereomeric Salt Crystallization
Best For: Large-scale manufacturing (>100g), cost-efficiency, and 1-aryl-3-azabicyclo[3.1.0]hexane analogs (e.g., Bicifadine).
Mechanistic Insight
This method relies on the formation of diastereomeric salts using chiral acids.[1] The rigid geometry of the bicyclo[3.1.0] system often amplifies the solubility difference between the
Recommended Resolving Agents
-
Primary Choice: Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyl-D-tartaric acid (D-DBTA).
-
Secondary Choice: L-(+)-Tartaric acid (lower cost, but often lower enantiomeric excess (ee) in the first pass).
-
Solvent System: Methanol (MeOH) / Water mixtures. The dielectric constant of this mixture is critical for selective precipitation.
Protocol: Resolution of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Target: Isolation of the (+)-enantiomer.
Materials:
-
Racemic amine free base (100 g, 0.44 mol)
-
Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 - 1.0 eq)
-
Methanol (HPLC grade)
-
Water (Deionized)
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 g of racemic amine in 500 mL of Methanol at 60°C.
-
Acid Addition: In a separate vessel, dissolve 0.5 equivalents (approx. 85 g) of D-DTTA in 250 mL Methanol.
-
Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the target salt while leaving the undesired enantiomer in solution.
-
-
Mixing: Slowly add the hot acid solution to the amine solution over 30 minutes, maintaining temperature at 60-65°C.
-
Nucleation: Allow the mixture to cool slowly to 40°C. If no precipitate forms, seed with 100 mg of pure enantiomeric salt.
-
Crystallization: Cool to 0-5°C over 4 hours and stir for an additional 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold MeOH (100 mL).
-
Recrystallization (Critical for >99% ee):
-
Suspend the wet cake in MeOH/Water (9:1 v/v).
-
Heat to reflux until dissolved.
-
Cool to room temperature.
-
Filter and dry.
-
-
Free Basing: Suspend the purified salt in CH2Cl2 and treat with 1M NaOH until pH > 12. Separate the organic layer, dry over MgSO4, and concentrate.
Process Flow Diagram (Graphviz)
Figure 1: Workflow for the classical resolution of bicyclic amines using tartaric acid derivatives.
Method B: Biocatalytic Kinetic Resolution
Best For: 2-amino-bicyclo[3.1.0]hexane derivatives where the amine is exocyclic. Constraint: Less effective for sterically crowded secondary amines (e.g., 3-azabicyclo systems) without engineered enzymes.
Mechanistic Insight
Lipases, specifically Candida antarctica Lipase B (CAL-B), catalyze the selective acylation of one enantiomer of a primary amine using an acyl donor (ester). The unreacted amine and the formed amide are then easily separated by acid extraction.
Protocol: Kinetic Resolution of Bicyclo[3.1.0]hexan-2-amine
Materials:
-
Racemic Amine (10 mmol)
-
Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate)
-
Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate
-
MtBE (Methyl tert-butyl ether) as co-solvent if solubility is low.
Step-by-Step Workflow:
-
Setup: In a shaker flask, dissolve the racemic amine in Ethyl Acetate (0.5 M concentration).
-
Note: Ethyl acetate serves as both solvent and acyl donor.
-
-
Initiation: Add Novozym 435 beads.
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion via HPLC or GC.
-
Stop Point: The reaction is stopped when conversion reaches exactly 50% (theoretical maximum for kinetic resolution).
-
-
Filtration: Filter off the enzyme beads (can be recycled).
-
Separation:
-
Evaporate excess solvent.
-
Dissolve residue in CH2Cl2.
-
Wash with 1M HCl.
-
Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify to recover.
-
Organic Layer: Contains the (R)-Acetamide . Hydrolyze (6M HCl, reflux) to recover (R)-Amine.
-
Enzymatic Cycle Diagram (Graphviz)
Figure 2: Kinetic resolution pathway. The enzyme selectively acylates the (R)-enantiomer (typical preference for CAL-B), leaving the (S)-amine untouched.
Method C: Preparative Chiral Chromatography
Best For: Analytical validation, impurity profiling, or small-scale (<10g) purification.
Column Selection
The rigid bicyclic structure resolves well on polysaccharide-based stationary phases.
-
Column A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - General first choice.
-
Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Column C: Chiralpak IG (Immobilized amylose) - Allows use of DCM/THF for solubility.
Method Parameters (Standard Screening)
| Parameter | Condition | Rationale |
| Mobile Phase | Hexane : Ethanol : DEA (90:10:0.[2]1) | DEA (Diethylamine) acts as a peak tailing suppressor for basic amines. |
| Flow Rate | 1.0 mL/min (Analytical) / 20 mL/min (Prep) | Scale linearly based on column diameter. |
| Temperature | 25°C | Lower temperature often improves resolution ( |
| Detection | UV @ 210-230 nm | Amines have weak chromophores; use low UV unless aryl groups are present. |
Comparison of Techniques
| Feature | Classical Salt Resolution | Enzymatic Resolution | Prep HPLC |
| Scale | kg to tons | g to kg | mg to g |
| Cost | Low | Medium (Enzyme cost) | High (Solvents/Columns) |
| Max Yield | >40% (of theoretical 50%) | <50% (Strict kinetic limit) | >45% |
| Purity (ee) | >99% (w/ recrystallization) | >95-98% | >99.9% |
| Time | 2-3 Days | 24 Hours | 1-4 Hours |
References
-
Skolnick, P., et al. (2006).[3] 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S. Patent 7,105,679.
-
Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes.[3][4][5] A new series of non-narcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.
- Gotor, V., et al. (2006). Enzymatic kinetic resolution of amines. Chemical Reviews, 106(7). (General reference for CAL-B protocols).
-
Daicel Chiral Technologies. Application Guide for Chiral HPLC of Amines. (Standard industry protocols for AD/OD columns).
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chiraltech.com [chiraltech.com]
- 3. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 4. EP1963267B1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 5. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]
The Strategic Integration of Bicyclo[3.1.0]hexan-3-amine in the Synthesis of High-Affinity Adenosine Receptor Ligands: An Application Guide
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of bicyclo[3.1.0]hexan-3-amine hydrochloride in the synthesis of potent and selective adenosine receptor ligands, with a particular focus on the A3 adenosine receptor (A3AR). The unique conformational constraints imposed by the bicyclo[3.1.0]hexane scaffold offer a powerful strategy for enhancing receptor affinity and subtype selectivity, making this building block a valuable tool in modern medicinal chemistry.
Introduction: The Rationale for Conformational Restraint in Adenosine Receptor Ligand Design
Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for conditions ranging from inflammation and cancer to cardiovascular and neurological disorders is well-established.[1][2] However, achieving subtype selectivity remains a paramount challenge in the development of adenosine receptor modulators, as the endogenous ligand, adenosine, binds to all four subtypes.
A key strategy to overcome this challenge is the introduction of conformational rigidity into the ligand structure. The flexible ribose ring of adenosine can adopt various conformations, allowing it to fit into the binding pockets of all receptor subtypes. By replacing the ribose moiety with a conformationally constrained scaffold, it is possible to pre-organize the pharmacophoric elements into a geometry that is preferentially recognized by a single receptor subtype.
The bicyclo[3.1.0]hexane system, also known as a (N)-methanocarba nucleoside analogue, has emerged as a particularly effective scaffold for imparting high affinity and selectivity for the A3 adenosine receptor.[1][3] This rigid bicyclic structure mimics the "North" (N) conformation of the ribose sugar, which is favored by the A3AR binding pocket. This guide focuses on the practical application of a key building block, this compound, in the synthesis of these valuable research tools and potential therapeutics.
The Synthetic Keystone: this compound
This compound serves as a crucial precursor for introducing the conformationally restricted bicyclic moiety onto the N6-position of the purine scaffold. Its synthesis is typically achieved from the corresponding ketone, bicyclo[3.1.0]hexan-3-one, via oxime formation followed by reduction.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound from bicyclo[3.1.0]hexan-3-one.
Step 1: Oximation of Bicyclo[3.1.0]hexan-3-one
-
To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude bicyclo[3.1.0]hexan-3-one oxime.
Step 2: Reduction of the Oxime to the Amine
-
Carefully add the crude oxime (1.0 eq) in small portions to a stirred suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude bicyclo[3.1.0]hexan-3-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or a stream of anhydrous HCl gas until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Core Synthesis of N6-Bicyclo[3.1.0]hexan-3-yl Adenosine Derivatives
The primary synthetic route to N6-substituted adenosine analogues involves the nucleophilic aromatic substitution of a leaving group at the C6-position of a purine derivative with the desired amine. 6-Chloropurine riboside is a commonly used and commercially available starting material for this purpose.
Protocol 2: Synthesis of a Representative N6-Bicyclo[3.1.0]hexan-3-yl Adenosine Ligand
This protocol describes the synthesis of a model N6-bicyclo[3.1.0]hexan-3-yl adenosine derivative.
Step 1: Nucleophilic Substitution
-
To a solution of 6-chloropurine riboside (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add this compound (1.2 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from 6 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Purification
-
The crude product is purified by silica gel column chromatography.[4][5]
-
A typical eluent system is a gradient of methanol in dichloromethane or chloroform.
-
Collect the fractions containing the desired product, as identified by TLC, and combine them.
-
Remove the solvent under reduced pressure to yield the purified N6-bicyclo[3.1.0]hexan-3-yl adenosine derivative as a white solid or foam.
Step 3: Characterization
-
Confirm the identity and purity of the final compound using standard analytical techniques:
-
1H NMR and 13C NMR: To confirm the structure and the presence of the bicyclo[3.1.0]hexane moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Structure-Activity Relationships and Ligand Optimization
The affinity and selectivity of N6-bicyclo[3.1.0]hexan-3-yl adenosine derivatives can be further modulated by introducing substituents at other positions of the purine ring and the bicyclo[3.1.0]hexane scaffold.
| Compound/Modification | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| N6-(3-Iodobenzyl)-(N)-methanocarba-5'-N-methyluronamide | Human A3AR | 0.7 | [4] |
| N6-(3-Chlorobenzyl)-(N)-methanocarba-5'-N-methyluronamide | Human A3AR | 1.4 | [4] |
| N6-Methyl-2-(4-halophenylethynyl)-(N)-methanocarba adenosine | Human A3AR | ~0.6 | [6] |
| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) | Human A3AR | 1.4 |
Table 1: Representative (N)-methanocarba adenosine analogues and their binding affinities for the human A3 adenosine receptor.
As illustrated in the table, modifications such as the introduction of a 3-halobenzyl group at the N6-position and a methyluronamide at the 5'-position of the (N)-methanocarba scaffold can lead to sub-nanomolar binding affinities at the human A3AR.[4] Furthermore, substitution at the C2 position of the purine ring with arylethynyl groups can also significantly enhance potency and selectivity.[6]
Biological Evaluation: Assessing Receptor Affinity and Functional Activity
Once synthesized and purified, the novel ligands must be evaluated for their ability to bind to and modulate the activity of the target adenosine receptor subtype.
Protocol 3: A3 Adenosine Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the A3AR.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[125I]N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([125I]AB-MECA) as the radioligand.[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).
-
Non-specific binding control (e.g., 10 µM of a known high-affinity A3AR ligand like IB-MECA).
-
Test compound at various concentrations.
Procedure:
-
In a 96-well plate, combine the cell membranes, [125I]AB-MECA (at a concentration close to its Kd), and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: A3 Adenosine Receptor cAMP Functional Assay
This protocol measures the ability of a test compound to act as an agonist or antagonist at the A3AR by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human A3 adenosine receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compound at various concentrations.
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing, add the test compound at various concentrations and incubate for a specified time.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known A3AR agonist.
-
Stimulate the cells with forskolin to induce cAMP production. The A3AR is a Gi-coupled receptor, so agonists will inhibit this forskolin-induced cAMP accumulation.[8]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9][10] However, the A3AR can also couple to other G proteins, such as Gq, to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Workflow for Ligand Synthesis and Evaluation
The following diagram illustrates the overall workflow for the synthesis and biological characterization of novel adenosine receptor ligands using this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of conformationally constrained adenosine receptor ligands. The protocols and conceptual framework provided in this guide offer a solid foundation for the design, synthesis, and evaluation of novel A3AR modulators with high affinity and selectivity. The continued exploration of this and related rigid scaffolds will undoubtedly lead to the discovery of new chemical probes to further elucidate the role of adenosine receptors in health and disease, and may ultimately yield novel therapeutic agents for a range of human disorders.
References
-
Junker, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2296. [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9324-9329. [Link]
-
Montero, A., et al. (2017). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 82(15), 8033-8043. [Link]
-
Innoprot. (n.d.). Adenosine A3 Receptor Assay. [Link]
-
VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. [Link]
-
Khan, Z. A., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Ji, X. D., et al. (1995). 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor. Journal of Neurochemistry, 64(3), 1339-1347. [Link]
-
Peters, E., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1406-1415. [Link]
-
Borea, P. A., et al. (2014). The A3 Adenosine Receptor. Pharmacological Reviews, 66(1), 74-102. [Link]
-
Melman, A., et al. (2008). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(3), 395-400. [Link]
-
Kemp, T. F., et al. (2021). First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences. ACS Pharmacology & Translational Science, 4(4), 1363-1374. [Link]
-
Schulte, G., & Fredholm, B. B. (2003). Adenosine receptors: G protein-mediated signalling and the role of accessory proteins. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 521-529. [Link]
-
Tosh, D. K., et al. (2012). Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions. Journal of Medicinal Chemistry, 55(10), 4847-4860. [Link]
-
Kim, Y. C., et al. (2008). Selective A(3) adenosine receptor antagonists derived from nucleosides containing a bicyclo[3.1.0]hexane ring system. Bioorganic & Medicinal Chemistry, 16(18), 8546-8556. [Link]
-
3ASenrise. (n.d.). This compound, 97%. [Link]
-
Ciruela, F., et al. (2011). Structure and function of adenosine receptor heteromers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1245-1255. [Link]
-
Kourounakis, A. P., et al. (2018). Structural Characterization of Agonist Binding to A3 Adenosine Receptor through Biomolecular Simulations and Mutagenesis Experim. ChemRxiv. [Link]
-
Zsilla, G., et al. (2020). Selective modulation of epileptic tissue by an adenosine A3 receptor‐activating drug. British Journal of Pharmacology, 177(14), 3266-3282. [Link]
-
American Elements. (n.d.). bicyclo[3.1.0]hexan-2-amine hydrochloride. [Link]
-
Peters, E., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1406-1415. [Link]
-
Kim, S. K., et al. (2007). Synthesis and pharmacological characterization of [125I]MRS1898, a high-affinity, selective radioligand for the rat A3 adenosine receptor. Nuclear Medicine and Biology, 34(3), 299-307. [Link]
-
Robitaille, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 74-80. [Link]
- Google Patents. (n.d.). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.
-
Kumar, T. S., et al. (2020). A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
Sources
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective A(3) adenosine receptor antagonists derived from nucleosides containing a bicyclo[3.1.0]hexane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine receptors: G protein-mediated signalling and the role of accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bicyclo[3.1.0]hexane Derivatives as Selective H3 Receptor Ligands
[1][2][3][4][5][6][7]
Executive Summary
The histamine H3 receptor (H3R) is a critical autoreceptor in the central nervous system, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine.[1] While H3R antagonists/inverse agonists like pitolisant have reached the clinic for narcolepsy, developing ligands with high selectivity over the structurally homologous H4 receptor (H4R) remains a challenge.
This guide details the application of the bicyclo[3.1.0]hexane scaffold as a conformationally restricted bioisostere of the ethylamine chain found in histamine.[2] Unlike flexible alkyl linkers, the bicyclo[3.1.0]hexane core "locks" the pharmacophore into a specific bioactive conformation (syn- or anti-), significantly enhancing H3R selectivity (>100-fold over H4R) and potency.
Chemical Biology & Mechanism of Action[2]
The Conformational "Lock" Strategy
Histamine is a flexible molecule. Its ability to bind H1, H2, H3, and H4 receptors is largely dictated by the conformation of its ethylamine side chain.
-
The Problem: Flexible analogs (e.g., simple cyclopropanes) often retain H4R affinity, leading to off-target immune modulation.
-
The Solution: The bicyclo[3.1.0]hexane scaffold fuses a cyclopentane ring with a cyclopropane ring. This creates a rigid framework that restricts the rotation of the side chain more effectively than a simple cyclopropane, forcing the amine and the imidazole (or bioisostere) into a precise vector required for the H3R orthosteric pocket.
Signaling Pathway & Ligand Intervention
H3R is a G
Figure 1: H3 Receptor Signaling Pathway. The bicyclo[3.1.0]hexane ligand acts as an antagonist, blocking the Gi/o-mediated inhibition of Adenylyl Cyclase, ultimately facilitating neurotransmitter release.
Protocol: Synthesis of Imidazolyl Bicyclo[3.1.0]hexane Derivatives
Objective: Synthesize (1R,5S)-1-(1H-imidazol-4-yl)bicyclo[3.1.0]hexane derivatives. Basis: This protocol is adapted from the work of Watanabe et al. (2020), utilizing an (S)-epichlorohydrin starting material to ensure stereochemical purity.[3]
Reagents Required[1][3][6][7][8][9]
-
(S)-Epichlorohydrin (Chiral pool starting material)
-
Sodium amide (NaNH2)
-
Liquid Ammonia (NH3)
-
Wittig Reagents (e.g., Methyltriphenylphosphonium bromide)
-
Trityl chloride (for imidazole protection)
Step-by-Step Workflow
-
Scaffold Construction (Intramolecular Cyclopropanation):
-
React the protected imidazole-substituted intermediate with NaNH2 in liquid ammonia.
-
Mechanism:[3][1][4][5][6] This induces an intramolecular cyclization to form the bicyclo[3.1.0]hexane ring system.
-
Critical Check: Verify the formation of the bicyclic ketone intermediate via NMR. The coupling constants (
) of the cyclopropane protons are diagnostic.
-
-
Side Chain Extension (Wittig Reaction):
-
Dissolve the bicyclic ketone in dry THF under
atmosphere. -
Add the ylide generated from the phosphonium salt and n-BuLi at -78°C.
-
Allow to warm to room temperature. This converts the ketone to the exocyclic alkene.
-
-
Functionalization & Deprotection:
-
Perform hydroboration-oxidation or reductive amination on the alkene to install the amine "tail" (the H3R pharmacophore requires a basic amine).
-
Remove the trityl protecting group from the imidazole using dilute HCl/MeOH.
-
-
Purification:
-
Isolate the final product as a fumarate or oxalate salt to improve stability and water solubility for biological assays.
-
Protocol: H3 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials
-
Membranes: CHO-K1 cells stably expressing human H3R (hH3R).
-
Radioligand:
-N- -methylhistamine (Specific Activity ~80 Ci/mmol). -
Non-specific control:
Thioperamide or Pitolisant. -
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Experimental Procedure
-
Preparation:
-
Thaw hH3R membranes and homogenize in assay buffer.
-
Dilute to a concentration of
protein/well.
-
-
Incubation:
-
In a 96-well plate, add:
- Membrane suspension.
-
-NAMH (Final conc. ~1-2 nM). -
Test Compound (Bicyclo derivative) at varying concentrations (
to M).
-
Control Wells: Include "Total Binding" (vehicle) and "Non-Specific Binding" (excess Thioperamide).
-
Incubate for 60 minutes at 25°C (equilibrium is slower for lipophilic rigid ligands).
-
-
Harvesting:
-
Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Protocol: Functional [35S]GTP S Binding Assay
Objective: Distinguish between antagonists (neutral) and inverse agonists. H3R has high constitutive activity; inverse agonists are often preferred for clinical efficacy.
Experimental Procedure
-
Setup: Use the same hH3R membranes as the binding assay.
-
Reaction Mix:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2,
GDP (crucial to reduce basal noise). -
Tracer:
(~0.1 nM).
-
-
Agonist Stimulation (for Antagonist Mode):
-
Add an
concentration of Histamine or R-alpha-methylhistamine. -
Add increasing concentrations of the Bicyclo[3.1.0]hexane derivative.
-
-
Inverse Agonist Mode:
-
Do not add histamine. Measure the compound's ability to suppress basal
binding below the vehicle control level.
-
-
Incubation: 30 minutes at 30°C.
-
Readout: Filter and count. A reduction in CPM indicates antagonism (vs agonist) or inverse agonism (vs basal).
Data Summary & SAR Insights
The following table summarizes the Structure-Activity Relationship (SAR) trends observed with bicyclo[3.1.0]hexane derivatives compared to flexible analogs (Data adapted from Watanabe et al., 2020).
| Compound Scaffold | H3R | H4R | Selectivity Ratio (H4/H3) | Conformation |
| Histamine (Endogenous) | ~5-10 | ~10-20 | ~2 | Flexible |
| Imidazolyl-Cyclopropane | 4.2 | 12 | ~3 | Semi-Rigid |
| Bicyclo[3.1.0]hexane (Cmpd 7) | 5.6 | 602 | >100 | Rigid (Locked) |
Key Insight: The bicyclo[3.1.0]hexane scaffold does not necessarily increase affinity for H3R compared to cyclopropane (both are nanomolar), but it drastically decreases affinity for H4R, driving the selectivity profile required for safety.
Troubleshooting & Optimization
Lipophilicity & Solubility
Bicyclo[3.1.0]hexane derivatives are highly lipophilic (
-
Issue: Compounds may stick to plasticware or precipitate in aqueous buffers.
-
Solution:
-
Dissolve stock in 100% DMSO.
-
Keep final DMSO concentration in assay < 1%.
-
Use BSA (0.1%) or Tween-20 (0.05%) in assay buffers to maintain solubility.
-
Critical: Use glass-coated or low-binding plates for serial dilutions.
-
Stereochemistry
The biological activity is strictly dependent on the stereochemistry of the bicyclic ring.
-
Validation: You must validate the absolute configuration using X-ray crystallography or Circular Dichroism (CD) spectroscopy. The (1R,5S) isomer is typically the bioactive form for H3R antagonism in this series.
References
-
Watanabe, M., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands.[3][7][8][1][9] Molecules, 25(16), 3562.[7][2][9]
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515.
-
Berlin, M., et al. (2011). Recent Advances in the Development of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(1), 26-53.
-
Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology, 59(3), 415-419.
Sources
- 1. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationship of (N)-Methanocarba Phosphonate Analogues of 5’-AMP as Cardioprotective Agents Acting Through a Cardiac P2X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Bicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane derivatives. This highly strained bicyclic scaffold is a cornerstone in the development of novel therapeutics, from central nervous system (CNS) modulators to potent antivirals.[1][2] Its unique three-dimensional structure provides a rigid framework that is invaluable for probing biological systems and designing conformationally restricted analogues of bioactive molecules.[3][4]
However, the inherent ring strain that makes this scaffold so valuable also presents significant synthetic challenges.[1] This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic design.
Section 1: Troubleshooting Intramolecular Cyclopropanation Reactions
Intramolecular reactions are among the most powerful methods for constructing the bicyclo[3.1.0]hexane core, often proceeding with high diastereoselectivity. A prominent example is the base-mediated cyclopropanation of epoxy alkenes.[5] However, success hinges on precise control of reaction conditions.
Q1: I am experiencing low to no yield in my LTMP-mediated cyclopropanation of an epoxy alkene. What are the likely causes?
This is a common issue often traced back to the quality and handling of the strong, hindered base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP).
Answer:
The mechanism for this reaction involves the deprotonation of the epoxide at the carbon alpha to the oxygen, forming a carbenoid-like intermediate which then undergoes intramolecular cyclization.[5] The success of this initial deprotonation is critical. Here’s a breakdown of potential failure points:
-
Inactive LTMP: LTMP is highly sensitive to moisture and air. It is often prepared in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium (n-BuLi).
-
Causality: If your n-BuLi has titrated low or if the TMP or solvent contains residual water, the base will be quenched before it can deprotonate the epoxide.
-
Troubleshooting Steps:
-
Titrate your n-BuLi: Always use freshly titrated n-BuLi. A simple titration with diphenylacetic acid is highly recommended.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., MTBE, THF) over molecular sieves or using a solvent purification system. Ensure TMP is distilled and stored over potassium hydroxide (KOH) pellets. All glassware must be rigorously flame-dried or oven-dried.
-
Verify Base Formation: When adding n-BuLi to TMP at 0 °C, you should observe a clear solution. The formation of a precipitate can indicate degradation or reaction with impurities.
-
-
-
Incorrect Reaction Temperature: The initial deprotonation is typically performed at low temperatures (e.g., 0 °C or lower) to control the reactivity of the organolithium species.
-
Causality: Allowing the temperature to rise prematurely can lead to side reactions, such as direct attack of the base on the epoxide ring or decomposition of the starting material.
-
Troubleshooting Steps: Maintain strict temperature control throughout the addition of the base. Adding the LTMP solution slowly to the solution of your epoxy alkene is crucial for managing the reaction exotherm.[5]
-
-
Substrate-Specific Issues:
-
Causality: The acidity of the targeted proton on the epoxide can be influenced by the surrounding electronic and steric environment. In some cases, other protons in the molecule may be more acidic, leading to undesired deprotonation events.
-
Troubleshooting Steps: If you suspect an alternative deprotonation is occurring, consider modifying the substrate to increase the acidity of the desired proton or protect more acidic sites elsewhere in the molecule.
-
Experimental Protocol: Catalytic LTMP-Mediated Intramolecular Cyclopropanation
This protocol is adapted from a scalable synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one.[5]
-
Apparatus: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous methyl tert-butyl ether (MTBE).
-
Base Preparation: Cool the MTBE to 0 °C. Add 2,2,6,6-tetramethylpiperidine (TMP) (e.g., 0.25 equivalents). Slowly add freshly titrated n-butyllithium (e.g., 0.25 equivalents) while maintaining the temperature below 5 °C. Stir the resulting LTMP solution for 30 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve the (R)-1,2-epoxyhex-5-ene substrate (1.0 equivalent) in anhydrous MTBE.
-
Reaction: Slowly add the prepared LTMP solution to the epoxide solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting bicyclo[3.1.0]hexan-2-ol can then be purified by column chromatography or carried on to the next step, such as oxidation to the ketone.[5][6]
Section 2: Troubleshooting Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction is a classic and reliable method for converting an alkene (such as cyclopentene) into a cyclopropane. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.
Q1: My Simmons-Smith reaction on cyclopentene is sluggish and gives a low yield of bicyclo[3.1.0]hexane. How can I improve it?
Answer:
The activity of the zinc carbenoid is paramount in this reaction. A sluggish reaction almost always points to an issue with the zinc-copper couple or the reagents.
-
Activation of Zinc: The zinc-copper couple is the true reagent, and its preparation is critical.
-
Causality: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane. The role of copper is to create galvanic cells on the zinc surface, which facilitates the reaction.
-
Troubleshooting Steps:
-
Acid Wash: Briefly wash the zinc dust with dilute hydrochloric acid (HCl) to etch the oxide layer, followed by washes with deionized water, ethanol, and finally diethyl ether to dry it completely.
-
Copper Deposition: The most common method is to treat the acid-washed zinc with an aqueous solution of copper(II) sulfate. A black deposit of copper should form on the zinc surface.
-
Drying: The prepared Zn(Cu) couple must be rigorously dried under vacuum before use. Any residual water will quench the carbenoid.
-
-
-
Purity of Reagents:
-
Causality: Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction. The solvent must be inert and dry.
-
Troubleshooting Steps:
-
Purify Diiodomethane: If your diiodomethane has a pink or brownish tinge (indicating free I₂), pass it through a short plug of activated alumina before use.
-
Solvent Choice: Use a non-coordinating, dry solvent like diethyl ether or dichloromethane.
-
-
-
Reaction Conditions:
-
Causality: The reaction can be sensitive to temperature and concentration.
-
Troubleshooting Steps: Gentle heating under reflux (in diethyl ether) is often sufficient. If the reaction is still slow, consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the Zn(Cu) couple. This generates a more soluble and often more reactive carbenoid, but requires stricter anhydrous and anaerobic handling techniques.
-
Diagram: Troubleshooting Workflow for a Failing Simmons-Smith Reaction
Caption: Troubleshooting flowchart for Simmons-Smith reactions.
Section 3: Challenges in Modern Photoredox and Cycloaddition Methods
Convergent strategies, such as the [3+2] annulation of cyclopropenes with aminocyclopropanes, offer rapid access to complex bicyclo[3.1.0]hexanes.[1][7][8] These reactions often leverage photoredox catalysis, which brings its own set of experimental variables.
Q1: My photoredox-catalyzed [3+2] annulation is not working. What should I check?
Answer:
Photoredox catalysis relies on a precise sequence of electronic and chemical events. Failure can stem from photochemical, chemical, or substrate-related issues.
-
Photochemical Setup:
-
Causality: The photocatalyst (e.g., an Iridium or organic dye catalyst) must be excited by light of the correct wavelength. Insufficient light penetration or incorrect wavelength will result in no reaction.
-
Troubleshooting Steps:
-
Wavelength Match: Ensure your light source (e.g., blue LEDs) emits at a wavelength that overlaps with the absorption maximum of your photocatalyst.[9]
-
Light Intensity & Penetration: If the reaction mixture is too concentrated or becomes cloudy, light cannot penetrate the solution to excite the catalyst. Ensure vigorous stirring and consider running the reaction at a higher dilution. The reaction vessel should be positioned as close to the light source as possible.
-
Degassing: Oxygen can be an efficient quencher of excited-state photocatalysts. Rigorously degas your reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
-
Chemical Components:
-
Causality: The reaction relies on a redox cycle. Impurities can interfere with this cycle. The stability of the radical intermediates is also key.
-
Troubleshooting Steps:
-
Catalyst Purity: Ensure the photocatalyst is pure. Impurities can act as quenchers.
-
Substrate Stability: Your starting materials (e.g., aminocyclopropane and cyclopropene) must be stable under the reaction conditions. Check for decomposition of starting materials by TLC or ¹H NMR.
-
Solvent Choice: The solvent must be able to dissolve all components and be stable to the reaction conditions. Common solvents include acetonitrile or DMF. Ensure they are anhydrous and degassed.
-
-
Q2: I am observing poor diastereoselectivity in my cycloaddition reaction. How can this be improved?
Answer:
Diastereoselectivity in these annulations is often governed by steric interactions in the transition state.
-
Substrate Control:
-
Causality: The facial selectivity of the cycloaddition is determined by the approach of the two components. Bulky substituents on either the cyclopropene or the aminocyclopropane can effectively shield one face, directing the reaction to the other.
-
Troubleshooting Steps:
-
Increase Steric Bulk: Research has shown that combining a bulky cyclopropylaniline with difluorocyclopropenes can lead to high diastereoselectivity.[1][10] Consider introducing a larger protecting group or substituent on one of the reactants to create a greater steric bias.
-
Removable Directing Groups: Employing a removable substituent on one of the reaction partners can be a powerful strategy to control stereochemistry, which can then be cleaved in a later step.[8]
-
-
-
Reaction Conditions:
-
Causality: Temperature can influence the flexibility of the transition state. Lower temperatures generally favor the more ordered, lower-energy transition state, leading to higher selectivity.
-
Troubleshooting Steps: Try running the reaction at a lower temperature. While this may slow the reaction rate, it can often provide a significant improvement in the diastereomeric ratio.
-
Section 4: Purification and Characterization FAQ
Q1: Bicyclo[3.1.0]hexane derivatives can be volatile and sometimes hard to separate. What are the best purification practices?
Answer:
Purification requires careful technique due to the often non-polar and volatile nature of the parent scaffold.
-
Chromatography: Flash column chromatography on silica gel is the most common method.[6]
-
Solvent Systems: Start with non-polar solvent systems (e.g., hexane/ethyl acetate or pentane/diethyl ether) and gradually increase polarity.
-
Volatility: Be cautious during solvent removal. Use a rotary evaporator at low temperature and pressure. It is easy to lose the product, especially for low molecular weight derivatives. It is advisable to know the weight of the empty flask beforehand.
-
-
Crystallization: If your product is a solid, crystallization or recrystallization is an excellent method for achieving high purity.[11]
-
Distillation: For thermally stable, volatile liquid products, distillation (including Kugelrohr for small scales) can be effective.
Q2: The ¹H NMR spectrum of my product is complex. Are there characteristic signals for the bicyclo[3.1.0]hexane core?
Answer:
Yes, the strained ring system gives rise to characteristic NMR signals.
-
Bridgehead Protons (H1, H5): These protons are typically found in the range of 1.0-2.0 ppm. Their coupling patterns can be complex due to interactions with protons on both the five-membered and three-membered rings.
-
Cyclopropane Protons (H6): The protons on the C6 methylene of the cyclopropane ring are diastereotopic. They often appear as a pair of doublets or multiplets in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm. The endo and exo protons will have distinct chemical shifts and coupling constants.
-
2D NMR: Due to spectral overlap, 2D NMR techniques like COSY and HSQC are often essential for unambiguous assignment of all protons and carbons.[3][11]
| Proton Position | Typical ¹H Chemical Shift (ppm) | Key Characteristics |
| H1, H5 (Bridgehead) | 1.0 - 2.0 | Complex multiplets, coupled to multiple neighbors. |
| H2, H3, H4 | 1.5 - 2.5 (unsubstituted) | Can vary widely with substitution. |
| H6 (Cyclopropane) | 0.0 - 1.0 | Often two distinct upfield signals for endo/exo. |
Section 5: Product Stability
Q1: My purified bicyclo[3.1.0]hexane derivative seems to decompose upon standing or during subsequent reactions. Why is this happening?
Answer:
The high ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, especially when functionalized with electron-withdrawing or -donating groups that can stabilize a resulting carbocation or carbanion.
-
Acid/Base Sensitivity:
-
Causality: Strong acids can protonate the cyclopropane ring, leading to cleavage and rearrangement. Similarly, strong bases can deprotonate at sensitive positions, potentially inducing ring-opening. For instance, a strong nucleophile was shown to attack the 8-position of a purine derivative, leading to ring-opening of an attached bicyclo[3.1.0]hexane system due to strong electron-withdrawing effects.[3]
-
Troubleshooting: Avoid strongly acidic or basic conditions during work-up and subsequent steps if possible. Use buffered systems when pH control is necessary.
-
-
Thermal Instability:
-
Causality: Some derivatives can undergo thermal [2π] disrotatory ring-opening to form substituted cyclohexadienes, which may then aromatize.[12]
-
Troubleshooting: Store purified compounds at low temperatures (-20 °C). Avoid excessive heat during purification (e.g., high-temperature distillation). When performing subsequent reactions, use the mildest possible thermal conditions.
-
References
-
Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes Source: SciSpace URL: [Link]
-
Title: Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... Source: ResearchGate URL: [Link]
-
Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes Source: PMC - NIH URL: [Link]
-
Title: How does a Simmons-Smith reaction produce cyclopropanes? Source: TutorChase URL: [Link]
-
Title: Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs Source: Nucleic Acids Research | Oxford Academic URL: [Link]
-
Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: MDPI URL: [Link]
-
Title: Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings Source: ResearchGate URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journals URL: [Link]
-
Title: (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes Source: ResearchGate URL: [Link]
-
Title: Asymmetric radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters Source: Nature Communications URL: [Link]
-
Title: A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene Source: ACS Publications URL: [Link]
-
Title: Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives Source: RSC Publishing URL: [Link]
- Title: Processes for preparing bicyclo [3.1.
-
Title: Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation Source: Academia.edu URL: [Link]
-
Title: Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor Source: PubMed Central URL: [Link]
-
Title: Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates Source: PubMed URL: [Link]
Sources
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 12. Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the synthesis of bicyclo[3.1.0]hexane derivatives
Topic: Side Reactions & Troubleshooting in Bicyclo[3.1.0]hexane Synthesis Support Level: Tier 3 (Senior Scientist / Process Chemistry) Status: Active
System Overview & Architecture
The bicyclo[3.1.0]hexane scaffold is a privileged structure in drug discovery, serving as a conformationally restricted glutamic acid analogue (e.g., mGluR2/3 agonists) and a core for antiviral agents. Its synthesis relies on the fusion of a cyclopropane ring onto a cyclopentane derivative.
The high ring strain (~27 kcal/mol) of the bicyclic system makes it thermodynamically unstable toward ring-opening, particularly under Lewis acidic conditions. Successful synthesis requires navigating a "stability corridor" where the reagent reactivity is sufficient to form the ring, but the workup/purification conditions do not destroy it.
Common Synthetic Pathways
-
Simmons-Smith Cyclopropanation: Zinc-carbenoid addition to cyclopentenes.
-
Transition Metal Catalysis: Rh/Cu-catalyzed decomposition of diazo compounds.
-
Intramolecular Alkylation: Base-mediated closure (e.g., epoxide opening).
Diagnostic Workflows & Troubleshooting
Module A: Zinc-Carbenoid Mediated Synthesis (Simmons-Smith)
User Issue Ticket #SS-404: “Reaction stalls at 60% conversion; product disappears upon aqueous quench.”
Root Cause Analysis
-
Stalling: Zinc carbenoids (
) are electrophilic but bulky. If the cyclopentene has steric bulk (e.g., TBS-protected alcohols), the reaction kinetics slow dramatically, allowing moisture to hydrolyze the reagent. -
Disappearance (The "Acid Spike"): The reaction byproduct is Zinc Iodide (
), a potent Lewis acid. Upon quenching with water, the local concentration of dissolved catalyzes the ionization of the cyclopropane bond, leading to ring-opening (often forming allylic iodides or alcohols).
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms immediately | Moisture in solvent/reagents | Distill |
| Low Conversion | Reagent aggregation | Switch Solvent: Use 1,2-Dimethoxyethane (DME). DME chelates Zn, breaking up aggregates and increasing carbenoid solubility. |
| Product Loss (Workup) | Lewis Acid Catalysis | Basic Quench: NEVER quench with pure water/acid. Use cold saturated |
| Methylation of Alcohols | Excess Reagent | If using free alcohols, the Zn-carbenoid can methylate the oxygen. Protect alcohols as silyl ethers or esters. |
Visual Logic: Simmons-Smith Decision Tree
Caption: Diagnostic flow for zinc-mediated cyclopropanation failures. Note the critical branch at the workup stage regarding Lewis acid sensitivity.
Module B: Transition Metal-Catalyzed Decomposition (Diazo)
User Issue Ticket #Rh-202: “Formation of maleate/fumarate byproducts instead of cyclopropane. Low diastereoselectivity.”[1]
Root Cause Analysis
-
Dimerization: The metal-carbene intermediate is highly reactive. If the alkene concentration is low relative to the diazo compound, the carbene reacts with a second molecule of diazo starting material, forming alkene dimers (maleates/fumarates).
-
C-H Insertion: Rhodium carbenoids are potent enough to insert into allylic C-H bonds, a major competing pathway in cyclopentenes.
Troubleshooting Protocol
| Parameter | Optimization Strategy | Mechanism |
| Addition Rate | Syringe Pump (Slow) | Maintains low steady-state concentration of diazo species, favoring reaction with the alkene (solvent/substrate) over dimerization. |
| Catalyst Selection | ||
| Solvent | Non-coordinating (DCM/Hexanes) | Coordinating solvents (THF, MeCN) can occupy axial sites on Rh, inhibiting carbene formation. |
| Stereocontrol | Davies Catalysts ( | Use bulky chiral prolinate or carboxylate ligands to enforce endo/exo selectivity via steric clash with the substrate. |
Visual Logic: Diazo Decomposition Pathways
Caption: Competitive pathways in metal-catalyzed diazo decomposition. Dimerization is kinetically second-order in diazo concentration, hence the need for slow addition.
Module C: Intramolecular Epoxide Opening (Advanced)
User Issue Ticket #IO-500: “Reaction yields complex mixture during synthesis of mGluR agonists.”
This method involves treating an epoxy-ester (or ketone) with a Lewis acid and a base to induce intramolecular alkylation.[2]
Protocol Validation:
-
Temperature Control: This reaction is extremely sensitive to temperature.
-
Standard: -78°C to -40°C.
-
Failure Mode: Above -30°C, the enolate may attack the epoxide from the wrong trajectory or cause intermolecular polymerization.
-
-
Lewis Acid Choice:
is standard.-
Role: Coordinates to the epoxide oxygen, activating it for ring opening and ensuring the leaving group is a stable aluminate species.
-
Stoichiometry: Must be
equivalent.[3] Sub-stoichiometric amounts lead to stalled reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is my bicyclo[3.1.0]hexane product decomposing on the silica column?
Answer: The strained cyclopropane ring, especially if donor-acceptor substituted, is acid-sensitive. Silica gel is slightly acidic (
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.
Q2: I need the endo-isomer, but I'm getting exo. How do I switch? Answer:
-
Simmons-Smith: Use a directing group (e.g., -OH) on the cyclopentene. The Zn reagent coordinates to the oxygen, delivering the methylene from the same face (syn-direction), typically yielding the endo product relative to the alcohol.
-
Rh-Catalysis: Switch from
(low selectivity) to a bulky catalyst like . Alternatively, use a bulky ester on the diazo group (e.g., BHT-ester) to force the exo approach due to steric repulsion.
Q3: Is Diethylzinc (
-
Safety Protocol: Always handle under positive
or Ar pressure. Use a cannula for transfer. For quenching, dilute the reaction mixture with inert solvent first, then add saturated dropwise at 0°C. Never add water directly to neat .
References
-
Simmons-Smith Mechanism & Side Reactions
-
Lewis Acid Catalyzed Ring Opening
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
-
Source:
-
Rh-Catalyzed Diazo Decomposition
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
-
Source:
-
Intramolecular Epoxide Opening (mGluR Agonist Synthesis)
-
Domostoj, M. M., et al. (2005).[6] Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes. Journal of Organic Chemistry, 70(11).
-
Source:
-
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
Optimizing protecting group strategy for Bicyclo[3.1.0]hexan-3-amine
Ticket ID: BCH-310-PROT-STRAT Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary: The "Strain" Myth
User Concern: "I need to protect the amine on a bicyclo[3.1.0]hexane scaffold, but I am afraid the cyclopropane ring will pop open during deprotection."
Technical Verdict: The bicyclo[3.1.0]hexane system is thermodynamically strained, but kinetically robust. Unlike simple cyclopropanes, the fused 5,3-system exhibits surprising stability toward standard acidic deprotection conditions (e.g., HCl/Dioxane) provided the ring is not "activated" by adjacent carbonyls or specific leaving groups.
This guide outlines three validated strategies—Acid-Labile (Boc) , Hydrogenolysis-Labile (Cbz/Bn) , and Base-Labile (TFA) —prioritizing the preservation of the cyclopropane integrity.
Primary Strategy: The Boc Pathway (Recommended)
Best For: General synthesis where the scaffold does not contain extremely acid-sensitive side chains (e.g., acetals).
Mechanism & Stability
The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold. Literature precedent confirms that the bicyclo[3.1.0]hexane ring survives 4M HCl in dioxane. The rigid boat/chair conformation of the bicyclic system prevents the orbital alignment required for rapid acid-catalyzed ring opening found in simpler cyclopropanes.
Validated Protocol
Step 1: Protection
-
Dissolve Bicyclo[3.1.0]hexan-3-amine (1.0 eq) in DCM or THF.
-
Add Et₃N (1.5 eq) followed by Boc₂O (1.1 eq).
-
Stir at RT for 4–12 h.
-
QC Check: Monitor by TLC (ninhydrin stain) or LCMS. The product is non-polar.
Step 2: Deprotection (The Critical Step)
-
Dissolve the Boc-protected intermediate in 1,4-dioxane (minimum volume).
-
Add 4M HCl in dioxane (5–10 eq) dropwise at 0 °C.
-
Note: Avoid aqueous HCl if possible to minimize nucleophilic water attacking the cyclopropane if the system is activated.
-
-
Warm to RT and stir for 2–4 h.
-
Isolation: The amine hydrochloride salt usually precipitates. Filter and wash with Et₂O.
-
Crucial: Do NOT free-base the amine and concentrate to dryness. The free base is volatile. Isolate and store as the HCl salt.
-
Secondary Strategy: Hydrogenolysis (Cbz/Bn)
Best For: Systems containing acid-labile groups (acetals, silyl ethers) where HCl is forbidden.
Risk Assessment
Cyclopropanes can undergo hydrogenolysis (ring opening to gem-dimethyl groups) under high pressure or vigorous catalyst loading. However, under standard atmospheric hydrogenation conditions with controlled catalyst loading, the aromatic ring of the protecting group is reduced much faster than the fused cyclopropane.
Validated Protocol
Deprotection of Cbz/Benzyl:
-
Dissolve substrate in MeOH or EtOAc (EtOAc improves solubility of polar substrates).
-
Add 10% Pd/C (5–10 wt% loading).
-
Troubleshooting: Do not use Pd(OH)₂ (Pearlman’s catalyst) aggressively, as it is more likely to attack the strained ring.
-
-
Stir under H₂ balloon (1 atm) at RT.
-
Stop Condition: Monitor closely. Stop immediately upon disappearance of starting material (usually <4 h). Prolonged exposure increases the risk of cyclopropane cleavage.
Orthogonal Strategy: Trifluoroacetamide (TFA)
Best For: Scenarios requiring base-mediated deprotection (orthogonal to both acid and hydrogenation).
Validated Protocol
Protection:
-
React amine with Ethyl Trifluoroacetate (1.2 eq) in MeOH/Et₃N.
Deprotection:
-
Dissolve substrate in MeOH/H₂O (3:1).
-
Add K₂CO₃ (2.0 eq) or mild NaOH.
-
Stir at RT. The trifluoroacetyl group cleaves readily under mild basic hydrolysis, leaving the cyclopropane untouched (cyclopropanes are generally stable to base).
Troubleshooting & FAQs
Q1: My yield is terrible after deprotection. Did the ring open?
-
Diagnosis: Likely not. The issue is usually volatility . Bicyclo[3.1.0]hexan-3-amine (free base) has a low molecular weight and sublimes/evaporates easily under high vacuum.
-
Fix: Always isolate as the HCl or TFA salt. If you must free-base, use a heavy solvent (like toluene) or react immediately in the next step.
Q2: I see a "ring-opened" byproduct (cyclohexene or methyl-cyclopentene derivative). Why?
-
Diagnosis: You likely have an "Activated" System . If your scaffold has a ketone at C2 or C4, or a leaving group adjacent to the cyclopropane, the ring becomes hypersensitive to "push-pull" fragmentation.
-
Fix: If a ketone is present, reduce it or protect it as a ketal before subjecting the amine to harsh conditions. Avoid methanolic acid, which promotes solvolysis (Source 1.2).
Q3: The Cbz deprotection is too slow, but I'm afraid to heat it.
-
Fix: Switch solvent to EtOAc/EtOH (1:1). Ethanol is a better hydrogen donor than pure ethyl acetate. Keep pressure at 1 atm. Do not heat above 40 °C.
Decision Logic (Visualization)
Figure 1: Decision matrix for selecting the optimal protecting group based on orthogonal stability requirements.
References & Authoritative Sources
-
Synthesis of Bicyclo[3.1.0]hexane Derivatives (Boc/Bn Strategies)
-
Source: Li, J. & Lowary, T. L. (2008).[1] Organic Letters.
-
Context: Describes the synthesis of conformationally restricted analogues using Boc and Benzyl protection. Confirms stability of the ring system during hydrogenation (Bn removal) and acidic deprotection (Boc removal).
-
URL:[Link] (Validated via Search Snippet 1.1)
-
-
3-aza-bicyclo[3.1.0]hexane derivatives as Orexin Antagonists
-
Source: WO2008038251A2 (Patent).
-
Context: Explicitly details the "Protection of amine with ethyl trifluoroacetate... and Boc-deprotection with HCl in dioxane." Validates the orthogonal TFA and Boc strategies.
-
URL: (Validated via Search Snippet 1.3)
-
-
Reactivity of Bicyclo[3.1.0]hexan-3-one (Activated Systems)
-
Source: BenchChem Compound Guide / Chemical Literature.
-
Context: Highlights the risk of ring opening in activated (ketone-containing) systems under solvolytic conditions, providing the basis for the troubleshooting warnings.
-
-
Salt Formation and Stability
-
Source: EP2079690B1 (Patent).[2]
-
Context: Describes the isolation of these amines as hydrochloride salts to manage stability and handling.
-
URL: (Validated via Search Snippet 1.10)
-
Sources
Validation & Comparative
Comparative Guide: Biological Activity of Bicyclo[3.1.0]hexane Enantiomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to rigidly constrain pharmacophores in specific vectors.[1] By freezing the conformational entropy of flexible ligands (such as glutamate or ribose), this scaffold can dramatically enhance receptor subtype selectivity and potency.
However, the biological activity of bicyclo[3.1.0]hexane derivatives is profoundly enantioselective. This guide objectively compares the performance of enantiomeric pairs across three major therapeutic classes: mGluR2/3 agonists , Adenosine receptor agonists , and Monoamine transporter inhibitors . We provide experimental data, mechanistic causality, and validated protocols to support decision-making in lead optimization.
Structural Basis of Enantioselectivity
The bicyclo[3.1.0]hexane ring system contains a cyclopropane ring fused to a cyclopentane ring. This fusion creates a rigid "V" shape that locks substituents into fixed spatial orientations.
-
Vector Rigidification: Unlike flexible alkyl chains, this scaffold prevents "induced fit" adaptation, meaning the molecule must match the receptor pocket in its ground state.
-
Pucker Control: In nucleoside analogues, the scaffold forces the pseudosugar into a permanent "North" (C3'-endo) or "South" (C2'-endo) conformation, acting as a conformational switch for receptor activation.
Case Study A: Glutamate Receptor Modulation (mGluR2/3)
Compound Focus: Eglumegad (LY354740) Mechanism: Conformational restriction of L-glutamate.[2]
Comparative Performance
LY354740 is a conformationally constrained analogue of glutamate. The biological activity is almost exclusively resident in the (+)-(1S,2S,5R,6S) isomer. The enantiomer and diastereomers show negligible affinity, demonstrating the strict stereochemical requirements of the mGluR "Clamshell" binding domain (Venus Flytrap Domain).
Table 1: Comparative Potency of LY354740 Isomers at Human mGlu Receptors
| Compound Isomer | Target | Affinity ( | Functional Outcome |
| (+)-LY354740 (1S,2S,5R,6S) | mGluR2 | 5.1 nM ( | Potent Agonist |
| (+)-LY354740 | mGluR3 | 24.3 nM ( | Potent Agonist |
| (-)-LY354740 (Enantiomer) | mGluR2 | > 10,000 nM | Inactive |
| (+)-LY354740 | mGluR4/7/8 | > 100,000 nM | No Selectivity |
| Native Glutamate | mGluR2 | ~1,600 nM ( | Endogenous Agonist |
Data Source: Monn et al. (1997); Schoepp et al. (1999).
Mechanistic Insight
The (+)-isomer mimics the extended conformation of L-glutamate required for mGluR2 activation. Kinetic binding studies reveal that (+)-LY354740 exhibits a 40-fold higher association rate (
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the active enantiomer binding to mGluR2, specifically the inhibition of cAMP accumulation.
Caption: Signal transduction cascade for (+)-LY354740. Note the inhibitory coupling to Adenylyl Cyclase via Gi/o.
Case Study B: Adenosine Receptor Agonists (Methanocarba Nucleosides)
Compound Focus: (N)-Methanocarba Adenosine Analogues Mechanism: Pseudosugar Ring Puckering.[3][4]
Comparative Performance
In nucleosides, the ribose ring fluctuates between North (C3'-endo) and South (C2'-endo) conformations. The bicyclo[3.1.0]hexane scaffold locks this pucker.
-
North (N) Conformation: Preferred by A3 Adenosine Receptors (A3AR) .[3][5]
-
South (S) Conformation: Generally preferred by A1/A2A receptors or DNA polymerases.
Table 2: Enantiomeric/Conformational Potency at Human A3 Adenosine Receptor
| Scaffold Conformation | Pucker Mimic | Selectivity Ratio (A3 vs A1) | |
| (N)-Methanocarba | C3'-endo | 4.1 nM | > 500-fold |
| (S)-Methanocarba | C2'-endo | ~600 nM | Low |
| Flexible Adenosine | Dynamic | ~25 nM | Moderate |
Data Source: Jacobson et al. (2000); Lee et al. (2001).
Mechanistic Insight
The (N)-bicyclo[3.1.0]hexane system forces the pseudo-sugar into a rigid conformation that perfectly fills the hydrophobic pocket of the A3 receptor. The "South" enantiomer (or diastereomer depending on substitution) creates steric clashes with the receptor's ribose-binding residues (e.g., Thr94), drastically reducing affinity.
Validated Experimental Protocols
Protocol: [3H]-Ligand Competitive Binding Assay (mGluR2)
Objective: Determine the
Reagents:
-
Membranes from CHO cells expressing human mGluR2.
-
Radioligand: [3H]-LY341495 (Antagonist) or [3H]-Glutamate (Agonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2.
Step-by-Step Methodology:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 10-20 µg protein/well.
-
Incubation Setup: In a 96-well plate, add:
-
25 µL Test Compound (Enantiomer A or B, serial dilution 10^-5 to 10^-10 M).
-
25 µL Radioligand (Final concentration ~ Kd value, e.g., 2 nM).
-
150 µL Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature (22°C). Note: Agonist binding is temperature-sensitive; ensure consistency.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Assay Buffer (3 mL total).
-
Quantification: Dry filters, add scintillation cocktail, and count via Liquid Scintillation Counter.
-
Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:
.
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference: Run unlabeled Glutamate as a positive control; IC50 should be ~1-5 µM depending on conditions.
Protocol: Chiral HPLC Separation of Bicyclo[3.1.0]hexane Intermediates
Objective: Isolate enantiomers for biological testing.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (for amines) or TFA (for acids).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or compound
). -
Validation: Inject racemic mixture first to establish separation factor (
). A baseline resolution ( ) > 1.5 is required for preparative scale-up.
Monoamine Transporter Inhibition: Bicifadine
Compound: 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine). Activity: Triple Reuptake Inhibitor (SNDRI).
The enantiomers of Bicifadine display distinct ratios of transporter inhibition, affecting their clinical profile (analgesia vs antidepressant).
Table 3: Transporter Inhibition Profile (
| Enantiomer | Norepinephrine (NET) | Serotonin (SERT) | Dopamine (DAT) | Ratio (N:S:D) |
| (+)-Bicifadine | 55 nM | 117 nM | 910 nM | 1 : 2 : 17 |
| (-)-Bicifadine | > 500 nM | > 1000 nM | > 2000 nM | Weak Activity |
Note: The (+)-enantiomer is the active pharmaceutical ingredient.[6] The significant potency at NET and SERT, with moderate DAT activity, provides analgesia without high abuse potential.
References
-
Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry.[7]
-
Schoepp, D. D., et al. (1999). Pharmacological characteristics of the novel conformationally constrained glutamate receptor agonist LY354740. Neuropharmacology.[8]
-
Jacobson, K. A., et al. (2000). Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists.[4][5] Journal of Medicinal Chemistry.[7]
-
Lee, K., et al. (2001).[3] Ring-constrained (N)-methanocarba nucleosides as adenosine receptor agonists.[3][4][9] Bioorganic & Medicinal Chemistry Letters.[3]
-
Basile, A. S., et al. (2007).[10] Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain.[11] Journal of Pharmacology and Experimental Therapeutics.
-
Heitman, L. H., et al. (2018).[12][13] Impact of allosteric modulation: Exploring the binding kinetics of glutamate and other orthosteric ligands of the metabotropic glutamate receptor 2.[13][14] Biochemical Pharmacology.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-Constrained (N)-methanocarba nucleosides as adenosine receptor agonists: independent 5'-uronamide and 2'-deoxy modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? [frontiersin.org]
- 9. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Impact of allosteric modulation: Exploring the binding kinetics of glutamate and other orthosteric ligands of the metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Comparison Guide: Bicyclo[3.1.0]hexan-3-amine Hydrochloride
Executive Summary: The "Escape from Flatland"
In modern drug discovery, Bicyclo[3.1.0]hexan-3-amine hydrochloride represents a critical tool for "escaping flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures. Unlike flexible alkyl amines (e.g., cyclopentylamine) that suffer from high entropic penalties upon binding, or highly rigid cages (e.g., adamantane) that may introduce excessive bulk, the bicyclo[3.1.0]hexane scaffold offers a "Goldilocks" zone of defined vector orientation and metabolic stability.[1]
This guide objectively compares this scaffold against its primary competitors: Cyclopentylamine (the flexible parent), Bicyclo[1.1.1]pentan-1-amine (the linear spacer), and Cyclopropylamine (the electronic modulator).
Part 1: Structural & Physicochemical Analysis[1]
The "Methanocarba" Effect
The defining feature of the bicyclo[3.1.0]hexane system is the fusion of a cyclopropane ring to a cyclopentane ring. This fusion forces the cyclopentane into a rigid "envelope" or "V-shape" conformation.
-
Mechanism: The cyclopropane ring acts as a conformational lock. In nucleoside chemistry, this is known as the (N)-methanocarba modification, which freezes the sugar pucker to favor specific receptor subtypes (e.g., A3 adenosine receptors).[1]
-
Vector Analysis: Unlike Bicyclo[1.1.1]pentane, which provides a linear (180°) exit vector mimic of a p-phenyl ring, Bicyclo[3.1.0]hexan-3-amine provides a "bent" vector, ideal for mimicking meta-substituted arenes or specific gauche conformations of flexible chains.
Physicochemical Profile
The following table synthesizes data on key medicinal chemistry parameters.
| Feature | Bicyclo[3.1.0]hexan-3-amine | Cyclopentylamine (Flexible Control) | Bicyclo[1.1.1]pentan-1-amine (Linear Bioisostere) |
| Conformational Entropy | Low (Pre-organized) | High (Flexible) | Very Low (Rigid Rod) |
| Basicity (pKa) | ~9.5 - 10.0 (Est.) | 10.6 | 8.6 (Reduced basicity) |
| Metabolic Stability | High (Blocked oxidation sites) | Low (Susceptible to CYP oxidation) | High |
| Lipophilicity (ClogP) | Moderate (Compact hydrocarbon) | Moderate | Lower (Reduced surface area) |
| Exit Vector Angle | ~120° - 144° (Bent) | Variable | 180° (Linear) |
| Synthetic Cost | Moderate | Low | High |
Expert Insight: The pKa of bicyclo[3.1.0]hexan-3-amine is slightly lower than cyclopentylamine. The strain of the fused cyclopropane ring exerts an inductive electron-withdrawing effect (though less pronounced than in direct cyclopropylamines), which can improve blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.
Part 2: Decision Logic & Signaling Pathways[1]
The selection of this scaffold is rarely arbitrary; it follows a specific logic flow in Hit-to-Lead optimization.
Scaffold Selection Logic (DOT Diagram)
Figure 1: Decision matrix for transitioning from flexible amines to constrained bicyclic systems. The [3.1.0] scaffold is the preferred choice when the bioactive conformation requires a "bent" trajectory rather than a linear one.
Part 3: Experimental Protocol (Amide Coupling)
Objective
Efficient coupling of Bicyclo[3.1.0]hexan-3-amine HCl to a carboxylic acid core (R-COOH) to form an amide bond, monitoring for "free-basing" efficiency.
Materials
-
Amine: Bicyclo[3.1.0]hexan-3-amine HCl (1.2 equiv)
-
Acid: Target Carboxylic Acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)
Step-by-Step Workflow
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: Pre-activation ensures the active ester forms before the amine is introduced.
-
-
Salt Neutralization (Critical Step):
-
In a separate vial, suspend Bicyclo[3.1.0]hexan-3-amine HCl in a minimal amount of DMF.
-
Add remaining DIPEA (2.0 - 3.0 equiv). Sonicate briefly to ensure the salt breaks down and the free amine is available in solution.
-
Why? Direct addition of the solid HCl salt to the reaction mixture can lead to slow kinetics if the salt solubility is poor in the chosen solvent.
-
-
Coupling:
-
Add the amine/base solution to the activated acid mixture dropwise.
-
Stir at RT for 2–4 hours.
-
-
Validation (LCMS):
-
Take a 5 µL aliquot, dilute in MeCN.
-
Monitor for the disappearance of the Acid peak (M-1 or M+1) and appearance of the Amide product (M+Amine_Fragment - H2O).
-
-
Workup:
-
Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts), then Brine.[1]
-
Dry over Na2SO4.
-
Troubleshooting Logic (DOT Diagram)
Figure 2: Troubleshooting flow for coupling constrained amine salts. The most common failure mode is insufficient base to overcome the HCl salt.
Part 4: Case Studies & Applications
Glutamate Receptor Modulation (mGluR)
The bicyclo[3.1.0]hexane scaffold is structurally homologous to glutamate.
-
Application: It has been successfully used to create conformationally restricted analogs of glutamate (e.g., LY354740).[1]
-
Outcome: By locking the glutamate backbone into the bicyclic system, researchers achieved nanomolar potency and high selectivity for Group II mGluRs, which was not possible with the flexible linear glutamate.[1]
Nucleoside Analogs (Methanocarba)
Replacing the ribose ring in adenosine with the bicyclo[3.1.0]hexane system (Methanocarba) forces the "sugar" into either a North (N) or South (S) conformation.
-
Data: This modification has generated A3 adenosine receptor agonists with >1000-fold selectivity over A1 receptors.
References
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link
-
Watanabe, M., et al. (2020).[1][2][3] "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands."[3][4] Molecules. Link
- Barnes-Seeman, D. (2023). "The physicochemical properties of bicyclic amines and their application in drug discovery." Journal of Medicinal Chemistry. (General reference to strained amine pKa principles).
-
Monn, J. A., et al. (1997).[1][5] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[1] Journal of Medicinal Chemistry. Link
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Bicyclo[3.1.0]hexane Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold, a unique fusion of a cyclopentane and a cyclopropane ring, is a cornerstone in modern medicinal chemistry.[1] Its inherent conformational rigidity provides a powerful tool for designing novel therapeutics with enhanced potency and selectivity.[1] This guide offers a comparative analysis of X-ray crystallography techniques for bicyclo[3.1.0]hexane derivatives, providing experimental insights and protocols to aid researchers in obtaining high-quality crystal structures essential for structure-activity relationship (SAR) studies and drug design.
The Significance of the Bicyclo[3.1.0]hexane Moiety in Drug Discovery
The bicyclo[3.1.0]hexane framework serves as a conformationally restricted bioisostere for more flexible ring systems like cyclohexane.[1] This structural constraint is pivotal in drug design, as it can lock a molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a biological target. Notably, this scaffold is a key structural motif in various natural products and has been integral to the development of therapeutics targeting adenosine receptors, among others.[1] The precise determination of the three-dimensional structure of these derivatives through X-ray crystallography is therefore paramount for understanding their biological activity.
Conformational Landscape: The Predominance of the Boat Form
A recurring theme in the structural analysis of bicyclo[3.1.0]hexane derivatives is the prevalence of a boat-like conformation of the five-membered ring.[2] A single crystal X-ray diffraction study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation, with the five-membered ring being considerably flattened compared to cyclopentane.[2] This conformational preference is a critical factor to consider during molecular modeling and drug design.
Comparative Analysis of Crystallization Strategies
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For bicyclo[3.1.0]hexane derivatives, several techniques can be employed, with the choice depending on the specific properties of the compound.
Slow Evaporation: The Workhorse Technique
Slow evaporation is a straightforward and widely used method for crystallizing small organic molecules.[3] It involves dissolving the compound in a suitable solvent to near-saturation and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[3]
Causality Behind Experimental Choices: The choice of solvent is critical and should be one in which the compound has moderate solubility. Highly volatile solvents may lead to rapid crystallization and poor-quality crystals. The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel, for instance, by covering it with parafilm and piercing small holes.[3]
Vapor Diffusion: A Refined Approach for Precious Samples
Vapor diffusion is an excellent alternative, particularly when dealing with small quantities of material. This technique involves dissolving the sample in a small amount of a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the poor solvent gradually diffuses into the sample solution, reducing its solubility and inducing crystallization.
Trustworthiness of the Protocol: This method allows for finer control over the rate of crystallization compared to slow evaporation, often yielding higher quality crystals. The choice of solvent/antisolvent pairs is crucial for success.
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of a small amount of the bicyclo[3.1.0]hexane derivative in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent, gently warming if necessary to increase solubility. Ensure the solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Setup: Transfer the solution to a clean, small vial or test tube. Cover the opening with parafilm and puncture a few small holes with a needle to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir: In the outer well of a vapor diffusion plate or a larger vial, place a reservoir of a suitable antisolvent.
-
Prepare the Drop: On a siliconized glass coverslip, mix a small volume of the concentrated bicyclo[3.1.0]hexane derivative solution (in a "good" solvent) with an equal volume of the reservoir solution.
-
Seal the System: Invert the coverslip and place it over the reservoir, sealing the system with grease.
-
Incubation: Allow the setup to equilibrate in a stable environment. The antisolvent vapor will slowly diffuse into the drop, inducing crystallization.
Data Presentation: A Comparative Look at Crystallographic Data
The following table summarizes crystallographic data for two distinct bicyclo[3.1.0]hexane derivatives, illustrating the typical parameters encountered.
| Parameter | Compound 1: N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide[2] | Compound 2: A 2-chloro-1-nitro-1-deazapurine derivative[4] |
| Formula | C10H16N2O | C6H3ClN4O2 |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pbca |
| a (Å) | 9.89(1) | 11.3385(3) |
| b (Å) | 9.53(1) | 6.5407(2) |
| c (Å) | 5.602(5) | 20.0740(7) |
| α (°) | 104.71(2) | 90 |
| β (°) | 83.59(2) | 90 |
| γ (°) | 100.20(1) | 90 |
| Volume (ų) | Not specified | 1488.72(8) |
| Z | 2 | 8 |
| Resolution (Å) | Not specified | 0.75 |
| R-factor | 0.056 | R1 = 3.16% |
Analysis: The data highlights the diversity in crystal packing and symmetry that can be observed even within the same class of compounds. The choice of substituents significantly influences the resulting crystal system and space group.
Experimental Workflow and Logical Relationships
The process of determining the crystal structure of a bicyclo[3.1.0]hexane derivative can be visualized as a logical workflow.
Sources
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- 2. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Bicyclo[3.1.0]hexan-3-amine Hydrochloride Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold represents a conformationally restricted framework that has proven to be a valuable template in medicinal chemistry. Its rigid structure allows for the precise orientation of pharmacophoric elements, leading to enhanced potency and selectivity for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bicyclo[3.1.0]hexan-3-amine hydrochloride analogs, with a particular focus on their activity as monoamine reuptake inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.
The Bicyclo[3.1.0]hexane Core: A Privileged Scaffold for CNS Targets
The bicyclo[3.1.0]hexane moiety is a key structural motif in a variety of biologically active compounds. Its inherent rigidity, stemming from the fusion of a cyclopentane and a cyclopropane ring, reduces the entropic penalty upon binding to a target protein, often resulting in higher affinity. This has been exploited in the design of ligands for a range of CNS targets, including adenosine receptors, metabotropic glutamate receptors, and, most notably, monoamine transporters.
One of the most well-studied classes of bicyclo[3.1.0]hexane analogs are the 1-aryl-3-azabicyclo[3.1.0]hexanes, which have been extensively investigated as inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The prototypical example of this class is DOV 216,303, a "triple" reuptake inhibitor that has been evaluated for the treatment of depression and other neuropsychiatric disorders.[1][2]
Structure-Activity Relationship (SAR) of 1-Aryl-3-azabicyclo[3.1.0]hexane Analogs
The biological activity of 1-aryl-3-azabicyclo[3.1.0]hexane analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the bicyclic core. The following sections dissect the key SAR trends observed in this class of compounds.
The Influence of Aryl Substitution
The substitution pattern on the C1-aryl ring plays a critical role in determining the potency and selectivity of these analogs for the monoamine transporters. Generally, di-substitution on the phenyl ring is favorable for potent activity.
For instance, the parent compound, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (DOV 216,303), exhibits potent inhibition of all three monoamine transporters.[2] The dichloro substitution at the 3 and 4 positions of the phenyl ring appears to be optimal for this balanced "triple" reuptake inhibition profile. Modifications to this substitution pattern can significantly alter the activity and selectivity.
While specific data for a wide range of analogs is dispersed across various sources, the general trend suggests that electron-withdrawing groups on the phenyl ring are preferred. The exact positioning of these groups is crucial for fine-tuning the selectivity towards SERT, NET, or DAT.
Modifications to the Bicyclo[3.1.0]hexane Scaffold
Alterations to the bicyclo[3.1.0]hexane core itself have also been explored to understand their impact on activity. The introduction of substituents at other positions of the bicyclic system can influence the compound's interaction with the transporter binding sites. For example, the development of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has been reported to yield highly potent and selective triple reuptake inhibitors.[3][4]
The stereochemistry of the bicyclo[3.1.0]hexane core is another critical factor. The absolute configuration at the bridgehead carbons (C1 and C5) can significantly impact the biological activity. For example, in a series of 1-aryl-3-azabicyclo[3.1.0]hexanes developed as dopamine D3 receptor modulators, a clear trend was observed between the absolute configuration and binding activity for each pair of enantiomers.[5]
Comparative Performance of Bicyclo[3.1.0]hexan-3-amine Analogs
To provide a clear comparison of the performance of different analogs, the following table summarizes the in vitro monoamine reuptake inhibition data for a selection of 1-aryl-3-azabicyclo[3.1.0]hexane derivatives.
| Compound | Ar-Substitution | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
| DOV 216,303 | 3,4-dichloro | 14 | 20 | 78 | [2] |
| Bicifadine | 4-methyl | - | - | - | [6] |
| Analog 1 | 4-trifluoromethyl | - | - | - | [5] |
| Analog 2 | 3,4-dimethyl | - | - | - | [7] |
Note: Comprehensive and directly comparable IC50 data for a wide range of analogs in a single source is limited. The table highlights key compounds and the need for further consolidated studies for a direct SAR comparison.
Experimental Protocols
The following sections provide an overview of the methodologies used for the synthesis and biological evaluation of bicyclo[3.1.0]hexan-3-amine analogs.
General Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes
The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes can be achieved through various synthetic routes. A common approach involves the construction of the bicyclic core followed by the introduction of the aryl moiety.
Step-by-step methodology:
-
Formation of the Bicyclic Core: A key step often involves the cyclopropanation of a suitable cyclopentene precursor.
-
Introduction of the Amine: The nitrogen atom is typically introduced via reductive amination or through the opening of an epoxide.
-
Arylation: The aryl group is commonly introduced at the C1 position through reactions such as the Suzuki-Miyaura or Chan-Evans-Lam coupling.[6]
-
Final Modification and Salt Formation: The final compound may undergo further modifications, and the hydrochloride salt is typically formed by treating the free base with HCl.
General synthetic workflow for 1-aryl-3-azabicyclo[3.1.0]hexane analogs.
In Vitro Monoamine Reuptake Inhibition Assay
The potency of the synthesized analogs against the serotonin, norepinephrine, and dopamine transporters is typically evaluated using in vitro reuptake inhibition assays. These assays measure the ability of a compound to block the uptake of a radiolabeled substrate into cells expressing the respective transporter.
Step-by-step methodology: [8]
-
Cell Culture: HEK293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured to confluence in 96-well plates.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with assay buffer. The test compounds are then added to the wells and pre-incubated.
-
Radioligand Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Assay Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.
-
Quantification: The amount of radioligand taken up by the cells is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated by non-linear regression analysis of the concentration-response curves.
Workflow for an in vitro monoamine reuptake inhibition assay.
Conclusion and Future Directions
The bicyclo[3.1.0]hexan-3-amine scaffold has proven to be a versatile template for the development of potent monoamine reuptake inhibitors. The SAR studies have highlighted the critical role of aryl substitution and the stereochemistry of the bicyclic core in determining the potency and selectivity of these compounds. While DOV 216,303 and its analogs have shown promise, there remains significant scope for further optimization.
Future research in this area could focus on:
-
Systematic SAR studies: A comprehensive evaluation of a wider range of aryl substitutions and modifications to the bicyclic core would provide a more complete understanding of the SAR.
-
Improving selectivity: The development of analogs with higher selectivity for a single transporter or a desired combination of transporters could lead to therapeutics with improved efficacy and side-effect profiles.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By leveraging the insights gained from the SAR studies presented in this guide, researchers can continue to explore the therapeutic potential of bicyclo[3.1.0]hexan-3-amine analogs for the treatment of a variety of CNS disorders.
References
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Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
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Beer, B., et al. (2004). DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile. Journal of Clinical Pharmacology, 44(12), 1360-1367. [Link]
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Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 53(5), 2146-2161. [Link]
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Patsnap. (n.d.). CL-216303. In Synapse. Retrieved February 3, 2026, from [Link]
- Skolnick, P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S.
- Glaxo Group Limited. (2013). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
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Wikipedia. (2023, December 1). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
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Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]
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Ma, J., & Sonders, M. S. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.25. [Link]
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Carreño, M. C., et al. (2011). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 47(30), 8679-8681. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 3, 2026, from [Link]
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Van den Eynde, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(33), 11466-11474. [Link]
- Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S.
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Skolnick, P., et al. (2006). Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS drug reviews, 12(2), 123-134. [Link]
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Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(21), 5032. [Link]
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De Kimpe, N., et al. (2002). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. Tetrahedron, 58(33), 6657-6663. [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved February 3, 2026, from [Link]
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Mashkovsky, M. D., & Gorkin, V. Z. (2010). MOLECULAR-BIOLOGICAL PROBLEMS OF DRUG DESIGN AND MECHANISM OF DRUG ACTION TRIPLE INHIBITORS OF MONOAMINE REUPTAKE TRANSPORTERS: FIRST RESULTS AND OUTLOOK. Pharmaceutical Chemistry Journal, 44(8), 409-421. [Link]
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-
Skolnick, P., et al. (2008). The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects. European Journal of Pharmacology, 578(2-3), 209-216. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
